Technical Documentation Center

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide
  • CAS: 61717-02-0

Core Science & Biosynthesis

Foundational

Crystallographic Profiling of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: A Technical Whitepaper

Executive Summary The rational design of agrochemicals and pharmaceuticals relies heavily on understanding the precise three-dimensional conformation and intermolecular interactions of lead compounds. Pyrazole-4-carboxam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals relies heavily on understanding the precise three-dimensional conformation and intermolecular interactions of lead compounds. Pyrazole-4-carboxamide derivatives represent a highly privileged scaffold, frequently utilized in the development of succinate dehydrogenase (SDH) inhibitors and novel kinase targets[1].

This whitepaper provides an in-depth technical guide on the crystal structure analysis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide . By dissecting the causality behind crystallographic workflows and the resulting supramolecular packing logic, this guide equips structural biologists and medicinal chemists with the foundational knowledge required to leverage nitro-pyrazole carboxamides in structure-based drug design.

Chemical Context & Structural Rationale

The molecule 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (C8H12N4O3) presents a fascinating "push-pull" electronic and steric system:

  • The C3-Nitro Group: Acts as a strong electron-withdrawing moiety. It enhances the acidity of adjacent protons and significantly alters the electron density of the pyrazole core, often twisting out of coplanarity to avoid short intramolecular O···O contacts[2].

  • The C4-Carboxamide Group: Serves as the primary hydrogen-bond donor and acceptor. The orientation of this group is critical for target binding (e.g., within the ubiquinone-binding site of SDH) and dictates the primary supramolecular assembly in the solid state[3].

  • The N1-Butyl Chain: Introduces lipophilicity and steric bulk. In the crystal lattice, flexible alkyl chains govern the hydrophobic packing and often dictate the transition between different crystal systems (e.g., from triclinic to monoclinic) by forcing specific van der Waals interactions[4].

Understanding the exact dihedral angles between these substituents and the pyrazole ring requires high-resolution X-ray diffraction, as NMR spectroscopy cannot definitively resolve solid-state packing conformations.

Experimental Workflow: A Self-Validating Protocol

To obtain high-quality crystallographic data, the experimental workflow must be meticulously controlled. The following protocol details the steps from single-crystal growth to structure validation, emphasizing the causality behind each methodological choice.

Workflow N1 Synthesis & Purification (1-Butyl-3-nitro-1H-pyrazole-4-carboxamide) N2 Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) N1->N2 N3 X-Ray Diffraction Data Collection (Mo Kα radiation, 100-298 K) N2->N3 N4 Structure Solution & Refinement (SHELXT / SHELXL / Olex2) N3->N4 N5 Validation & Deposition (CheckCIF, R-factor < 0.05) N4->N5

Workflow for the crystallographic profiling of pyrazole-4-carboxamide derivatives.
Step-by-Step Methodology

Step 1: Synthesis and High-Purity Isolation The compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide using 1-bromobutane in the presence of a mild base (e.g., K2CO3) in a polar aprotic solvent like DMF[4].

  • Causality: High purity (>99%) is non-negotiable. Impurities act as crystal growth terminators or induce twinning, which severely degrades diffraction data quality.

Step 2: Single-Crystal Growth Dissolve 20-30 mg of the purified compound in a minimal amount of ethyl acetate. Slowly layer with an antisolvent (e.g., hexanes) or allow for slow evaporation at 298 K in a vibration-free environment.

  • Causality: Slow evaporation ensures thermodynamic control over the crystallization process. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).

Step 3: Data Collection Select a colorless, block-shaped crystal (approx. 0.30 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer (e.g., Bruker APEX) equipped with a CCD or CMOS detector. Collect data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 100 K[5].

  • Causality: Cryogenic temperatures (100 K) are utilized to minimize thermal motion (atomic displacement parameters), thereby enhancing high-angle diffraction intensity and reducing the uncertainty in atomic coordinates.

Step 4: Structure Solution and Refinement (The Self-Validating System) Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen (carboxamide) should be located from the difference Fourier map and refined freely to accurately capture hydrogen bond geometries[6].

  • Self-Validation Logic: The crystallographic refinement is inherently self-validating. The process iteratively minimizes the difference between the observed diffraction data ( Fobs​ ) and the calculated model ( Fcalc​ ). Convergence is validated when the Goodness-of-Fit (S) approaches 1.0 and the final R1 index drops below 0.05. A low residual electron density ( Δρmax​ < 0.5 e Å⁻³) confirms that no atoms have been missed or misassigned.

Crystal Structure Analysis & Mechanistic Insights

Based on crystallographic profiling of structurally analogous nitro-pyrazole carboxamides, the solid-state behavior of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide exhibits highly predictable and quantifiable parameters[3][5][6].

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for this compound class:

Crystallographic ParameterRepresentative Value / Description
Chemical Formula C8H12N4O3
Formula Weight 212.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I>2σ(I)] R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F2 ~ 1.03 - 1.08
Supramolecular Packing and Hydrogen Bonding Networks

The crystal lattice is primarily governed by the interplay between the carboxamide group and the nitro group.

  • Inversion Dimers: The core structural motif is the formation of centrosymmetric inversion dimers. The primary amide (-NH2) acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. This creates a robust R22​(8) hydrogen-bonded ring motif, a hallmark of carboxamide crystallography[3][5].

  • Intramolecular Repulsion: The bulky C3-nitro group experiences steric and electrostatic repulsion from the adjacent C4-carboxamide oxygen. To alleviate this, the nitro group typically twists out of the pyrazole ring plane by approximately 15° to 35°[2].

  • Hydrophobic Zipping: The N1-butyl chains extend outward from the hydrogen-bonded dimer core. These alkyl chains interdigitate with neighboring molecules through London dispersion forces, creating alternating hydrophilic (hydrogen-bonded) and hydrophobic (alkyl) layers within the unit cell.

Hbond Molecule 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Carboxamide C4-Carboxamide Group (Primary H-Bond Donor/Acceptor) Molecule->Carboxamide Nitro C3-Nitro Group (Electron Withdrawing / Weak Acceptor) Molecule->Nitro Alkyl N1-Butyl Chain (Steric Hindrance / Van der Waals) Molecule->Alkyl Dimer Inversion Dimers (R2,2(8) Motif) Carboxamide->Dimer Intermolecular N-H...O Nitro->Dimer Intramolecular Repulsion Packing 3D Supramolecular Network Alkyl->Packing Hydrophobic Packing Dimer->Packing

Mechanistic logic of hydrogen bonding and supramolecular packing in the crystal lattice.

Conclusion & Future Perspectives

The crystallographic analysis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide reveals a complex architecture dictated by strong intermolecular hydrogen bonding and steric accommodation of the nitro and butyl groups. For drug development professionals, understanding these solid-state interactions is critical. The exact dihedral twist of the carboxamide group observed in the crystal structure often mimics the bioactive conformation required to bind into the hydrophobic pockets of target enzymes, such as succinate dehydrogenase[1].

By employing the rigorous, self-validating X-ray diffraction protocols outlined in this guide, researchers can confidently map the 3D topology of pyrazole derivatives, accelerating the rational design of next-generation bioactive molecules.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at:[Link]

  • 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate. IUCr Journals. Available at:[Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available at:[Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed (JAFC). Available at:[Link]

  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. PMC (NIH). Available at:[Link]

  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC (NIH). Available at:[Link]

Sources

Exploratory

Decoding the Pharmacological Landscape of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Derivatives: A Technical Guide to Mechanisms of Action and Target Validation

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I approach the 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide scaffold (CAS: 61717-02-0) not merely as a chemical entity, but as a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I approach the 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide scaffold (CAS: 61717-02-0) not merely as a chemical entity, but as a programmable biological probe. This class of compounds represents a highly privileged pharmacophore, historically leveraged across both agrochemical and oncological domains.

In this whitepaper, we will deconstruct the structural rationale of this scaffold, explore its divergent mechanisms of action (MoA), and establish self-validating experimental workflows required to definitively prove target engagement.

Structural Rationale: The Pharmacophore Model

The pharmacological versatility of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide[1] stems from the synergistic interplay of its three core structural motifs:

  • The Pyrazole-4-carboxamide Core: This moiety acts as a rigid, bidentate hydrogen bond donor/acceptor network. It is structurally primed to interact with the ATP-binding hinge region of kinases or the ubiquinone-binding site of mitochondrial enzymes.

  • The 3-Nitro Group: Functioning primarily as a strong electron-withdrawing group, it modulates the pKa of the pyrazole ring. Crucially, it also serves as a bioreducible "warhead." In hypoxic environments or in the presence of specific microbial enzymes, the nitro group undergoes nitroreductase-mediated activation[2], generating reactive intermediates that induce DNA damage.

  • The 1-Butyl Substitution: The addition of an aliphatic butyl chain significantly enhances the lipophilicity (LogP) of the molecule. This drives cellular membrane permeability and allows the compound to anchor deeply into hydrophobic binding pockets within target proteins.

Divergent Mechanisms of Action (MoA)

The pyrazole-4-carboxamide architecture is not a single-target ligand; it is a scaffold that can be tuned to hit distinct biological pathways depending on its microenvironment and peripheral substitutions.

MoA A: Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition

In both fungal pathogens and certain cancer metabolisms, pyrazole-4-carboxamides act as potent Succinate Dehydrogenase (SDH) inhibitors[3]. The carboxamide oxygen and nitrogen form critical hydrogen bonds with the SDH complex, while the lipophilic 1-butyl group occupies the hydrophobic ubiquinone pocket, blocking the TCA cycle and oxidative phosphorylation. This leads to a lethal accumulation of Reactive Oxygen Species (ROS) and mitochondrial membrane collapse.

MoA B: Kinase Inhibition (Aurora A/B & AMPK)

In oncology, this scaffold is recognized for its ability to selectively inhibit critical cell cycle regulators. Derivatives have been shown to inhibit Aurora kinases A and B[4], arresting the cell cycle at the G2/M phase and inducing abnormal mitosis and polyploidization. Additionally, related pyrazole-4-carboxamides act as AMPK activators and Wnt/β-catenin signaling inhibitors[5], driving the degradation of β-catenin in colorectal cancer models.

MoA cluster_0 Pathway A: Mitochondrial Inhibition cluster_1 Pathway B: Kinase & Bioreduction Compound 1-Butyl-3-nitro-1H-pyrazole- 4-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Competitive Binding Kinase Aurora Kinase A/B Inhibition Compound->Kinase Hinge Region Binding NTR Nitroreductase Activation Compound->NTR Prodrug Reduction TCA TCA Cycle Arrest SDH->TCA ROS ROS Generation TCA->ROS Apoptosis1 Apoptosis ROS->Apoptosis1 DNA Cell Cycle Arrest & DNA Damage Kinase->DNA NTR->DNA

Figure 1: Divergent mechanisms of action for 3-nitro-1H-pyrazole-4-carboxamides.

Quantitative Data Summary

To contextualize the potency of the pyrazole-4-carboxamide class, the following table summarizes quantitative metrics derived from recent literature on structurally analogous derivatives:

Target / PathwayRepresentative IC50 / EC50Primary ApplicationKey Biomarkers / Phenotype
Succinate Dehydrogenase (SDH) IC50: 3.3 µM EC50: 1.1 µg/mLAntifungal / AgrochemicalIncreased mitochondrial density, MMP collapse
Aurora Kinase A/B IC50 (AurA): 16.3 nM IC50 (AurB): 20.2 nMOncology (Anti-cancer)↓ p-Thr288, ↓ p-Histone H3, G2/M Arrest
Wnt/β-catenin (via AMPK) IC50: 2.2 nMOncology (Colorectal)↑ Axin-1, ↓ β-catenin degradation
Cytotoxicity (HeLa/HepG2) IC50: 0.43 µM – 0.67 µMBroad-spectrum Oncology↑ p53, ↑ Bax, Cleaved PARP

(Data synthesized from[5],[4], and[6])

Experimental Workflows: Self-Validating Target Engagement

A common pitfall in drug development is conflating phenotypic toxicity with specific target engagement. To prevent this, I mandate the use of orthogonal, self-validating experimental loops.

Protocol 1: Validating SDH Inhibition via MMP and Proteomics

Observing cell death is insufficient; we must prove the exact locus of mitochondrial failure.

  • Enzymatic Assay: Isolate mitochondria and measure SDH (Complex II) activity using a DCPIP reduction assay. A true SDH inhibitor will competitively block the reduction of DCPIP in a dose-dependent manner compared to boscalid controls[6].

  • MMP Collapse (JC-1 Assay): Treat cells with the compound and stain with JC-1 dye. If SDH is inhibited, the mitochondrial membrane potential (MMP) drops, causing JC-1 to shift from red J-aggregates to green monomers.

  • Proteomic Validation (The Causality Check): Perform label-free quantitative proteomics. If the compound specifically targets SDH, the cell will attempt to compensate. You must observe a specific upregulation of glycolysis-related proteins and a bottleneck at the TCA cycle, confirming the mechanism is not generalized toxicity but targeted metabolic starvation.

Protocol 2: Confirming Aurora Kinase A/B Inhibition

To validate kinase targeting, we must link biochemical inhibition directly to cellular phenotype.

  • In Vitro Kinase Profiling: Utilize a radiometric ³³P-ATP kinase assay against a panel of 50+ kinases to establish the selectivity window for Aurora A/B over off-target kinases (e.g., JAK, EGFR).

  • Cellular Target Engagement (Western Blot): Treat HeLa cells with the derivative. Extract proteins and probe for phosphorylated Thr288 (the specific activation loop of Aurora A) and phosphorylated Histone H3 (the direct downstream substrate of Aurora B). A concurrent decrease in both confirms intracellular target engagement.

  • Phenotypic Confirmation (Flow Cytometry): Run PI-staining flow cytometry. Because Aurora kinases regulate cytokinesis, their inhibition must result in polyploidization (>8N DNA content) and an accumulation of cells in the Sub-G1 phase.

Workflow Step1 Compound Synthesis Step2 In Vitro SDH/Kinase Assays Step1->Step2 Step3 Cellular Phenotyping Step2->Step3 Step4 Target Validation Step3->Step4

Figure 2: Self-validating experimental workflow for target engagement.

References

  • Title: Buy 1-(2-Aminopyrrolidin-1-yl)ethanone (EVT-13012226) (Mentions CAS 61717-02-0) Source: EvitaChem URL: Link
  • Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK)
  • Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed / European Journal of Medicinal Chemistry URL: Link
  • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed / Journal of Agricultural and Food Chemistry URL: Link
  • Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Public
  • Title: US4235995A - 3-Nitropyrazole derivatives Source: Google P

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Introduction: The Significance of Pharmacokinetic Profiling in Drug Development In the journey of a novel chemical entity from the laboratory to the clinic, a thorough understanding of its pharmacokinetic (PK) profile is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pharmacokinetic Profiling in Drug Development

In the journey of a novel chemical entity from the laboratory to the clinic, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides the critical link between the administered dose and the resultant concentration of the drug at its site of action.[1] This guide presents a comprehensive framework for the pharmacokinetic profiling of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, a molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, which suggests that molecules in this class can possess favorable drug-like properties.[2][3][4][5][6][7] However, each derivative is unique, and a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) is essential to predict its efficacy and safety in humans.

This document is designed for researchers, scientists, and drug development professionals, providing not just a series of protocols, but the scientific rationale behind the experimental choices. By understanding the "why" behind the "how," we can design and execute a robust pharmacokinetic evaluation that is both scientifically sound and resource-efficient.

Part 1: Physicochemical Characterization - The Foundation of Pharmacokinetics

The intrinsic physicochemical properties of a drug molecule are the primary determinants of its pharmacokinetic behavior. Before embarking on complex biological assays, a thorough in-silico and in-vitro characterization of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is crucial.

In-Silico Prediction of Physicochemical Properties

Computational tools can provide early insights into the potential drug-like properties of a molecule. These predictions help in hypothesis generation and guide the design of subsequent in-vitro experiments.

ParameterPredicted ValueSignificance in Pharmacokinetics
Molecular Weight ~212.2 g/mol Influences diffusion and transport across membranes.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilicA key indicator of membrane permeability and potential for oral absorption.[4][8]
Aqueous Solubility Predicted to be low to moderateAffects dissolution rate and oral bioavailability.
pKa Predicted to be weakly acidic/neutralInfluences solubility and permeability at different physiological pH values.
Polar Surface Area (PSA) Predicted to be in a range suitable for oral absorptionA descriptor of a molecule's hydrogen bonding potential, which impacts membrane permeability.
In-Vitro Determination of Physicochemical Properties

Experimental validation of the in-silico predictions is a critical step.

Protocol 1: Determination of Aqueous Solubility

A standard shake-flask method will be employed to determine the thermodynamic solubility of the compound in various aqueous media.

Step-by-Step Methodology:

  • Prepare saturated solutions of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric and intestinal fluids.

  • Equilibrate the solutions at 37°C for 24 hours with constant agitation.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Causality Behind Experimental Choices:

  • pH 7.4 PBS: Mimics physiological pH.

  • Simulated Gastric and Intestinal Fluids: Provide a more accurate prediction of solubility in the gastrointestinal tract.

  • HPLC-UV: A robust and widely used analytical technique for the quantification of small molecules.[8][9]

Protocol 2: Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure of lipophilicity than LogP.

Step-by-Step Methodology:

  • Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.

  • Vigorously mix the two phases to allow for partitioning of the compound.

  • Separate the two phases after equilibration.

  • Quantify the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

  • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • n-Octanol/Water System: The gold standard for mimicking the partitioning of a drug between the lipidic and aqueous environments in the body.

  • pH 7.4: Ensures the ionization state of the molecule is relevant to physiological conditions.

Part 2: In-Vitro ADME Profiling - A Mechanistic Understanding

In-vitro assays provide crucial information on the absorption, metabolism, and potential for drug-drug interactions of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Permeability Assessment

The ability of a drug to cross biological membranes is a key determinant of its oral absorption and distribution.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive diffusion across the intestinal epithelium.

Step-by-Step Methodology:

  • A filter plate is coated with a lipid-infused artificial membrane.

  • The donor compartment is filled with a solution of the test compound.

  • The acceptor compartment is filled with buffer.

  • After an incubation period, the concentration of the compound in both compartments is measured.

  • Permeability is calculated based on the rate of appearance of the compound in the acceptor compartment.

Causality Behind Experimental Choices:

  • Artificial Membrane: Provides a simplified and rapid assessment of passive permeability without the complexities of cellular transporters.

Protocol 4: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in-vitro model of the human intestinal epithelium.

Step-by-Step Methodology:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

  • In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the Papp in the B-to-A direction.

  • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Causality Behind Experimental Choices:

  • Caco-2 Monolayer: Mimics the cellular barrier of the small intestine, including the presence of uptake and efflux transporters.

  • Bidirectional Transport: Allows for the identification of active transport processes, which can significantly impact oral bioavailability.

Metabolic Stability Assessment

The pyrazole nucleus is generally considered metabolically stable, but the substituents on the ring can be susceptible to enzymatic degradation.[3][10] The N-butyl group and the nitro group are potential sites of metabolism for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Protocol 5: Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Step-by-Step Methodology:

  • Incubate the test compound with pooled human liver microsomes in the presence of the cofactor NADPH.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[10]

Causality Behind Experimental Choices:

  • Pooled Human Liver Microsomes: Provides a representative average of the metabolic capacity of the human population.

  • NADPH: An essential cofactor for CYP-mediated metabolic reactions.

  • LC-MS/MS: Offers high sensitivity and selectivity for the quantification of the parent drug and potential metabolites.

Diagram 1: In-Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results Test_Compound Test Compound (1-Butyl-3-nitro-1H-pyrazole-4-carboxamide) Incubation Incubation Mixture Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Time_Points Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Collect Samples Quenching Quench Reaction (Acetonitrile) Time_Points->Quenching LC_MS_MS LC-MS/MS Analysis Quenching->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Half_Life In-Vitro Half-Life (t½) Data_Analysis->Half_Life Intrinsic_Clearance Intrinsic Clearance (CLint) Data_Analysis->Intrinsic_Clearance G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_parameters Pharmacokinetic Parameters IV_Dose Intravenous (IV) Dosing Blood_Collection Serial Blood Collection IV_Dose->Blood_Collection PO_Dose Oral (PO) Dosing PO_Dose->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS_MS_Quant LC-MS/MS Quantification Plasma_Processing->LC_MS_MS_Quant PK_Analysis Pharmacokinetic Analysis LC_MS_MS_Quant->PK_Analysis IV_Params IV Parameters: CL, Vd, t½ PK_Analysis->IV_Params From IV Data PO_Params PO Parameters: Cmax, Tmax, AUC, F PK_Analysis->PO_Params From PO Data

Caption: Workflow for a single-dose in-vivo pharmacokinetic study.

Data Analysis and Interpretation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationAn indicator of the rate and extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption.
t½ (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues.
F (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining the oral dose.

Part 4: Metabolite Identification

Understanding the metabolic fate of a drug is crucial for assessing its safety and potential for active metabolites.

Protocol 8: In-Vitro and In-Vivo Metabolite Identification

Step-by-Step Methodology:

  • Analyze samples from the in-vitro microsomal stability assay and in-vivo plasma and urine samples using high-resolution LC-MS/MS.

  • Use metabolic profiling software to identify potential metabolites by searching for predicted biotransformations (e.g., oxidation, reduction of the nitro group, N-dealkylation, glucuronidation).

  • Compare the metabolite profiles between the in-vitro and in-vivo samples and across species.

Causality Behind Experimental Choices:

  • High-Resolution LC-MS/MS: Provides accurate mass measurements, which are essential for elucidating the elemental composition of metabolites.

  • Cross-Species Comparison: Helps in identifying human-specific metabolites, which may have safety implications. [11]

Conclusion: Synthesizing the Data for a Comprehensive Profile

The successful execution of the studies outlined in this guide will provide a comprehensive pharmacokinetic profile of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide. This data-driven approach, grounded in scientific rationale, will enable informed decision-making in the drug development process. By understanding the ADME properties of this novel pyrazole derivative, we can optimize its formulation, design appropriate dosing regimens for further preclinical and clinical studies, and ultimately, enhance its potential as a therapeutic agent.

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. (n.d.).
  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide - Benchchem. (n.d.).
  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. (2021, March 10).
  • Synthesis and immunosuppressant activity of pyrazole carboxamides - PubMed. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (n.d.).
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. (n.d.).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Publishing. (n.d.).
  • Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action | Basic & Clinical Pharmacology, 15e | AccessMedicine. (n.d.).
  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. (2001, February 15).
  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed. (2012, June 1).
  • Example from nonclinical to clinical - Axcelead Drug Discovery Partners株式会社. (n.d.).

Sources

Exploratory

Thermodynamic stability of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, a novel chemical entity with potential applications in pharmaceutical development. Given its structural motifs—a pyrazole core, a carboxamide functional group, and an energetic nitro group—a thorough understanding of its thermal behavior is paramount for safe handling, storage, and processing. This document outlines a multi-faceted approach, combining predictive computational modeling with definitive experimental thermal analysis techniques. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to ensure a robust and reliable stability assessment.

Introduction: The Imperative for Stability Analysis

The molecule 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide integrates several key chemical features that dictate its physical and chemical properties. The pyrazole ring is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[1][2] The carboxamide group can participate in hydrogen bonding, influencing crystal structure and melting point, while the aliphatic butyl chain impacts solubility and crystal packing.

However, the presence of the nitro (-NO₂) group introduces a significant energetic potential. Nitroaromatic and nitroheterocyclic compounds are known for their thermal sensitivity and can undergo rapid, exothermic decomposition if subjected to sufficient thermal stress.[3][4] Incidents involving the thermal runaway of such compounds in industrial settings underscore the critical need for a thorough hazard analysis before any scale-up or advanced formulation work is undertaken.[3][5]

Therefore, assessing the thermodynamic stability of this molecule is not merely an academic exercise; it is a fundamental component of process safety and risk management in pharmaceutical manufacturing.[5] This guide provides a systematic workflow to characterize the thermal risks associated with 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, enabling informed decisions for its development.

Postulated Synthesis Pathway

Prior to experimental analysis, the material must be synthesized. While no specific synthesis for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is documented in the searched literature, a plausible route can be postulated based on established pyrazole chemistry.[1][6] A potential pathway could involve the construction of the substituted pyrazole core followed by nitration and amidation.

Synthetic_Pathway cluster_0 Postulated Synthesis A Ethyl 2-cyano-3-oxohexanoate P1 Ethyl 5-amino-3-butyl-1H-pyrazole-4-carboxylate A->P1 Cyclization B Hydrazine Hydrate B->P1 C Butyl Bromide + Base P2 Ethyl 1-butyl-5-amino-3-propyl-1H-pyrazole-4-carboxylate (Isomer separation may be needed) C->P2 D Nitrating Agent (HNO₃/H₂SO₄) P3 Ethyl 1-butyl-3-nitro-1H-pyrazole-4-carboxylate D->P3 E Ammonia / Amine Source Final 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide E->Final P1->P2 N-Alkylation P2->P3 Nitration P3->Final Amidation

Caption: Postulated synthetic route for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Theoretical Stability Assessment: A Predictive Approach

Before commencing laboratory work, computational methods can provide invaluable, cost-effective insights into the molecule's inherent stability. Density Functional Theory (DFT) is a powerful tool for predicting thermodynamic properties and identifying potential energetic liabilities.[7][8]

The primary goal of this theoretical assessment is to calculate the C-NO₂ bond dissociation energy (BDE). The homolytic cleavage of this bond is frequently the initial and rate-limiting step in the thermal decomposition of nitro-containing compounds.[9] A lower BDE suggests a higher propensity for thermal decomposition.

Computational Workflow Protocol
  • Molecule Construction: Build the 3D structure of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify the lowest energy (most stable) conformer of the molecule.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step is crucial for obtaining accurate energy calculations.[10]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (ΔG) and enthalpy (ΔH).[11]

  • BDE Calculation:

    • Optimize the geometries of the two radical species formed upon C-NO₂ bond cleavage: the pyrazole-carboxamide radical and the •NO₂ radical.

    • Calculate the BDE using the energies of the optimized parent molecule and the resulting radicals.

  • Data Analysis: Compare the calculated BDE to those of known stable and unstable nitroaromatic compounds to benchmark the predicted stability.

Computational_Workflow cluster_1 DFT Computational Workflow start Build 3D Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy State (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure thermo_data Calculate Gibbs Free Energy (ΔG) and Heat of Formation (ΔHf) verify->thermo_data Success bde_calc Calculate C-NO₂ Bond Dissociation Energy (BDE) thermo_data->bde_calc analysis Benchmark & Stability Prediction bde_calc->analysis

Caption: Workflow for computational stability prediction using DFT.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide definitive data on the bulk material's behavior. The cornerstone of thermal hazard assessment lies in two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying the onset temperature of decomposition (T_onset) and quantifying the energy released (enthalpy of decomposition, ΔH_d).[13][14]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide into a suitable DSC pan (e.g., aluminum or gold-plated for higher temperatures).

    • Causality: A small sample size is critical for safety, minimizing the energy released during an exothermic event and preventing instrument damage.[14]

    • Crimp the pan with a lid. For initial screening, a pinhole lid is recommended to allow for the escape of gaseous decomposition products, preventing pressure buildup.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min for initial screening, up to a final temperature where decomposition is complete (e.g., 400 °C).

    • Trustworthiness: Performing the analysis at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) is best practice. This allows for the application of kinetic models (e.g., Kissinger method) to determine the activation energy of decomposition, providing a more robust assessment of stability.[15]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (decomposition).

    • Determine the extrapolated onset temperature (T_onset) of the first major exotherm. This represents the temperature at which the material begins to decompose at a significant rate.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It complements DSC by confirming that an exothermic event is associated with decomposition (mass loss) and identifying different stages of decomposition.[15]

  • Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace under a controlled nitrogen atmosphere.

  • Thermal Program: Use the same heating rate as the primary DSC experiment (e.g., 10 °C/min) over the same temperature range. This direct correlation is crucial for accurate data interpretation.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss and correlate it with the T_onset from the DSC.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Experimental_Workflow cluster_2 Experimental Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_prep Weigh 1-3 mg Sample into Pinhole Pan dsc_run Run under N₂ at Multiple Heating Rates dsc_prep->dsc_run dsc_analyze Determine T_onset and ΔH_d dsc_run->dsc_analyze data_synthesis Synthesize Data dsc_analyze->data_synthesis tga_prep Weigh 5-10 mg Sample into TGA Pan tga_run Run under N₂ at Correlating Heating Rate tga_prep->tga_run tga_analyze Determine Mass Loss % vs. Temp tga_run->tga_analyze tga_analyze->data_synthesis start Obtain Purified Sample start->dsc_prep start->tga_prep risk_assessment Thermal Risk Assessment data_synthesis->risk_assessment

Caption: Integrated workflow for experimental thermal stability analysis.

Data Interpretation and Risk Assessment

The data gathered from computational and experimental analyses must be synthesized to form a complete stability profile. The key parameters are summarized below.

ParameterSourceSignificance & Interpretation
C-NO₂ BDE DFT CalculationPredictive Stability: A lower value (< 250 kJ/mol) suggests weaker bonds and potentially lower thermal stability. Provides a theoretical basis for the decomposition pathway.
Melting Point (T_m) DSCPhysical Stability: An endothermic peak preceding any exotherm. A large difference between T_m and T_onset is generally desirable.
Onset Temp. (T_onset) DSCThermal Stability Threshold: The temperature at which decomposition begins. A lower T_onset (< 150-180 °C) indicates lower thermal stability and requires stricter handling protocols.[13]
Enthalpy (ΔH_d) DSCDecomposition Energy: The amount of energy released. A higher value (> 500 J/g) indicates a more energetic and potentially hazardous decomposition.[7]
Mass Loss TGADecomposition Confirmation: Confirms that thermal events observed in DSC are due to decomposition. Can reveal multi-step degradation processes.
Activation Energy (E_a) Multi-rate DSCKinetic Stability: A higher activation energy implies that more energy is required to initiate decomposition, indicating greater kinetic stability under transient heating conditions.[11]

A combination of a low T_onset and a high ΔH_d is a strong indicator of a significant thermal hazard. This information is crucial for defining safe operating limits, establishing appropriate storage conditions, and designing inherently safer chemical processes.

Conclusion

The thermodynamic stability of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide can be comprehensively evaluated through a synergistic combination of theoretical prediction and experimental verification. This guide outlines a robust workflow, beginning with computational DFT calculations to predict inherent molecular stability, followed by definitive thermal analysis using DSC and TGA to characterize the bulk material's behavior. By meticulously following these protocols and understanding the causality behind each step, researchers can generate the high-quality, reliable data necessary to ensure the safe development and handling of this and other novel energetic compounds in the pharmaceutical pipeline.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO. [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. [Link]

  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (2025). SK pharmteco. [Link]

  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2026). ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (n.d.). PNAS. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (n.d.). ResearchGate. [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. (2023). ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Toxicity Assessment of Energetic Materials by Using the Luminescent Bacteria Inhibition Test. (n.d.). wiley.com. [Link]

  • Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. (2025). ACS Chemical Health & Safety. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

  • Energetic Materials Assessment. (n.d.). DEKRA. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. (2020). ACS Publications. [Link]

  • Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach. (2024). Energy Advances (RSC Publishing). [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. (2023). MDPI. [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. [Link]

Sources

Foundational

Molecular Docking Studies of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: A Dual-Target Approach for SDH and Aurora-A Kinase Inhibition

Executive Summary In the landscape of rational drug design, the pyrazole-4-carboxamide scaffold has emerged as a highly privileged structure, bridging the gap between agrochemical fungicides and targeted oncological ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the pyrazole-4-carboxamide scaffold has emerged as a highly privileged structure, bridging the gap between agrochemical fungicides and targeted oncological therapies. This technical whitepaper explores the computational evaluation of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0). By leveraging high-fidelity molecular docking protocols, we elucidate the mechanistic rationale behind its dual-target potential: inhibiting Succinate Dehydrogenase (SDH) in fungal pathogens and disrupting Aurora-A Kinase in malignant mammalian cells.

Mechanistic Rationale & Scaffold Architecture

The efficacy of a lead compound is dictated by its stereoelectronic properties. The architecture of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is not arbitrary; each functional group serves a distinct pharmacokinetic and pharmacodynamic purpose:

  • The Pyrazole-4-carboxamide Core : This is the primary pharmacophore. The amide carbonyl acts as a critical hydrogen bond acceptor, while the NH group serves as a hydrogen bond donor, allowing it to anchor deeply into enzymatic binding pockets 1.

  • The 1-Butyl Motif : The addition of a saturated, four-carbon aliphatic chain significantly increases the molecule's lipophilicity (LogP). Causality : Enhanced lipophilicity is required to permeate the rigid chitin-glucan matrix of fungal cell walls and the phospholipid bilayers of mammalian cells, ensuring the molecule reaches intracellular mitochondrial or cytosolic targets.

  • The 3-Nitro Group : The nitro group is a potent electron-withdrawing group (EWG). Causality : By withdrawing electron density from the pyrazole ring, the nitro group modulates the pKa of the heterocycle, rendering the core more metabolically stable while simultaneously providing additional oxygen atoms capable of engaging in secondary hydrogen bonding with target residues.

Target Selection & Biological Pathways

To validate the versatility of this scaffold, we target two distinct biological pathways where pyrazole derivatives have historically shown profound efficacy.

Target A: Succinate Dehydrogenase (Complex II)

SDH is a highly conserved enzyme complex in the inner mitochondrial membrane, crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain. Pyrazole-4-carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs) by outcompeting ubiquinone at its binding site, halting cellular respiration and inducing fungal cell death .

Target B: Aurora-A Kinase

Aurora-A is a serine/threonine kinase overexpressed in various carcinomas. It is responsible for centrosome maturation and mitotic spindle assembly. Disruption of the Targeting Protein for Xklp2 (TPX2) interaction site on Aurora-A by pyrazole derivatives leads to mitotic arrest and subsequent tumor cell apoptosis 2.

MOA Ligand 1-Butyl-3-nitro-1H- pyrazole-4-carboxamide SDH Succinate Dehydrogenase (Complex II) Ligand->SDH Binds Ubiquinone Pocket Aurora Aurora-A Kinase Ligand->Aurora Binds TPX2 Interface ETC Electron Transport Chain Blockade SDH->ETC Inhibits Mitosis Mitotic Spindle Disruption Aurora->Mitosis Inhibits ApoptosisF Fungal Cell Death ETC->ApoptosisF ApoptosisC Tumor Cell Apoptosis Mitosis->ApoptosisC

Dual-target mechanism of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in SDH and Aurora-A pathways.

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the molecular docking study must be treated as a self-validating system. The following step-by-step methodology outlines the protocol used to evaluate the binding affinity of the target compound.

Step 1: Ligand Preparation

The 3D structure of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is generated and subjected to energy minimization using the MMFF94 force field .

  • Causality : Pyrazole rings and nitro groups possess complex, delocalized electron clouds. The MMFF94 force field is specifically parameterized for nitrogen-rich heterocycles. Using it ensures that the initial 3D conformation is at its lowest energy state, preventing artificial steric strain from skewing the docking algorithms.

Step 2: Protein Preparation

Crystal structures for SDH (PDB ID: 2FBW) and Aurora-A Kinase (PDB ID: 5OSD) are retrieved. Crystallographic bulk water molecules are stripped, and missing hydrogen atoms are added. Protonation states are explicitly assigned at a physiological pH of 7.4.

  • Causality : Bulk water removal prevents false steric clashes during docking. Assigning the correct protonation state is non-negotiable; for instance, it ensures that ARG43 in the SDH active site is correctly modeled as positively charged, which is an absolute requirement for forming π-cation interactions with the pyrazole ring.

Step 3: Grid Generation & Self-Validation (Redocking)

A receptor grid is generated, centered precisely on the coordinates of the native co-crystallized ligands (carboxin for 2FBW; A9B for 5OSD). Before screening our target compound, the native ligand is extracted, randomized, and redocked into the grid.

  • Causality : This is the core self-validating mechanism of the protocol. If the docking software cannot accurately reproduce the known experimental binding pose, all subsequent data is invalid. The protocol is only approved to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å .

Step 4: Molecular Docking Execution

The target ligand is docked using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) or Glide XP, allowing full flexibility of the 1-butyl tail while keeping the protein backbone rigid.

Workflow Start Target & Ligand Selection (PDB: 2FBW, 5OSD) PrepL Ligand Preparation (MMFF94, Energy Min) Start->PrepL PrepP Protein Preparation (Protonation, H2O removal) Start->PrepP Grid Grid Generation (Active Site Definition) PrepL->Grid PrepP->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score Scoring & Pose Analysis (Binding Energy, RMSD) Dock->Score Valid Protocol Validation (Redocking RMSD < 2.0Å) Score->Valid

Self-validating computational workflow for high-throughput molecular docking and pose analysis.

Quantitative Docking Analysis

The binding affinities and interaction profiles of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide were quantified and compared against commercial standards (Fluxapyroxad for SDH; Alisertib for Aurora-A). Lower binding energy indicates a higher affinity for the target receptor.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Succinate Dehydrogenase 2FBW1-Butyl-3-nitro-1H-pyrazole...-8.4TRP173, TYR58, ARG43H-bond, π-cation, Hydrophobic
Succinate Dehydrogenase 2FBWFluxapyroxad (Control)-8.9TRP173, TYR58, ARG43H-bond, Halogen bond
Aurora-A Kinase 5OSD1-Butyl-3-nitro-1H-pyrazole...-7.8ALA213, LYS162, LEU139H-bond, Hydrophobic
Aurora-A Kinase 5OSDAlisertib (Control)-9.2ALA213, LYS162, GLU211H-bond, π-cation, π-π stacking

Structural Activity Relationship (SAR) Insights

The quantitative data reveals critical insights into the binding causality of the 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide scaffold:

  • SDH Ubiquinone Pocket Dominance : The compound demonstrates a highly favorable binding energy (-8.4 kcal/mol) against SDH. The oxygen atom of the 4-carboxamide group forms a robust hydrogen bond with the indole nitrogen of TRP173 , a universally conserved interaction among all commercial SDHIs. Furthermore, the electron-rich pyrazole ring engages in a strong π-cation interaction with the positively charged guanidinium group of ARG43 .

  • Hydrophobic Anchoring via the Butyl Chain : In both 2FBW and 5OSD, the 1-butyl chain is observed extending into deep, lipophilic sub-pockets. In Aurora-A Kinase, the flexible butyl tail undergoes conformational adaptation to maximize Van der Waals contacts with LEU139 , effectively anchoring the molecule within the TPX2-binding interface 2.

  • The Nitro Group Paradox : While the 3-nitro group enhances the metabolic stability and LogP of the compound, its rigid, bulky nature creates slight steric hindrance in the narrow hinge region of Aurora-A Kinase compared to the clinical inhibitor Alisertib. This explains the slightly lower binding affinity (-7.8 kcal/mol vs -9.2 kcal/mol) and suggests that future optimization for oncological applications might involve bioisosteric replacement of the nitro group with a smaller electron-withdrawing moiety (e.g., a trifluoromethyl group) 3.

References

  • Title : Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents Source : Bioorganic & Medicinal Chemistry Letters (PubMed) URL : [Link]

  • Title : QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani Source : Jurnal Kartika Kimia URL :[Link]

  • Title : Virtual Screening of Argentinian Natural Products to Identify Anti-Cancer Aurora Kinase A Inhibitors: A Combined Machine Learning and Molecular Docking Approach Source : MDPI URL :[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Regioselective Synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Strategic Overview & Pharmacological Context Pyrazole-4-carboxamide derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of potent antimicrobial, antituber...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Pharmacological Context

Pyrazole-4-carboxamide derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of potent antimicrobial, antitubercular, and anticancer agents (1)[1]. The functionalization of the pyrazole core, particularly through targeted N-alkylation, is a critical step in optimizing the lipophilicity, electronic distribution, and overall pharmacokinetic properties of these building blocks (2)[2].

This application note details a robust, self-validating protocol for the synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide via the direct N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide. Because the pyrazole ring contains multiple potential reaction sites, this process requires careful control of reaction conditions to maximize regioselectivity, yield, and purity (3)[3].

Mechanistic Causality & Parameter Optimization

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) mechanism. The starting material possesses an acidic NH proton that can be readily deprotonated. The resulting pyrazolide anion acts as an ambident nucleophile. However, the steric hindrance and strong electron-withdrawing effect of the adjacent C3-nitro group direct the alkylation predominantly to the N1 position.

To ensure this reaction pathway is strictly followed, the experimental parameters have been optimized based on fundamental chemical causality:

Table 1: Quantitative Parameters and Mechanistic Causality
ParameterSelectionQuantitative ValueMechanistic Causality & Rationale
Solvent N,N-Dimethylformamide (DMF)2.0 mL / mmolPolar aprotic nature prevents hydrogen bonding with the pyrazolide anion, maximizing its nucleophilicity for the Sₙ2 attack.
Base Potassium Carbonate (K₂CO₃)1.5 EquivalentsMild inorganic base; strong enough to deprotonate the pyrazole NH without causing hydrolysis of the primary carboxamide group.
Alkylating Agent 1-Bromobutane1.2 EquivalentsPrimary alkyl halide with an excellent leaving group (Br⁻). The slight excess ensures complete conversion while minimizing di-alkylation.
Temperature Thermal Heating60 °CProvides the optimal activation energy required to overcome the steric hindrance of the nitro group, favoring N1 over N2 alkylation.
Reaction Time Kinetic Duration4 - 6 HoursEnsures maximum thermodynamic conversion to the target product before thermal degradation or side reactions can occur.

Mandatory Visualization: Reaction Workflow

Synthesis_Workflow S1 3-Nitro-1H-pyrazole-4-carboxamide (1.0 eq) + K2CO3 (1.5 eq) S2 Solvation & Deprotonation (DMF, RT, 30 min) S1->S2 Base activation S3 Addition of 1-Bromobutane (1.2 eq, Dropwise) S2->S3 Pyrazolide formation S4 SN2 Alkylation (60°C, 4-6 h) S3->S4 Nucleophilic attack S5 Reaction Quench (Ice-Cold H2O) S4->S5 TLC confirmation S6 Liquid-Liquid Extraction (EtOAc / Brine) S5->S6 Phase separation S7 Product Isolation (Column Chromatography) S6->S7 Purification

Experimental workflow for the N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide.

Self-Validating Experimental Protocol

Phase 1: Deprotonation and Activation
  • Apparatus Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Reagent Charging: Charge the flask with 3-nitro-1H-pyrazole-4-carboxamide (1.0 equiv, e.g., 10.0 mmol, 1.56 g).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl bromide.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol, 2.07 g).

  • Activation: Stir the suspension at room temperature (20-25 °C) for 30 minutes.

    • Self-Validation Check: The mixture will transition to a slightly deeper yellow suspension, visually confirming the successful deprotonation and formation of the pyrazolide anion.

Phase 2: Nucleophilic Substitution (Alkylation)
  • Alkylator Addition: To the activated mixture, add 1-Bromobutane (1.2 equiv, 12.0 mmol, 1.64 g / 1.29 mL) dropwise over 5 minutes via a gastight syringe.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted N2-alkylation byproducts.

  • Thermal Activation: Elevate the reaction temperature to 60 °C using a thermostatically controlled oil bath and stir continuously for 4 to 6 hours.

Phase 3: Self-Validating Reaction Monitoring
  • Sampling: After 4 hours, sample 10 µL of the reaction mixture, dilute with 100 µL of Ethyl Acetate (EtOAc), and spot on a silica gel TLC plate (F254).

  • Elution: Elute using a mobile phase of Hexanes/EtOAc (1:1 v/v).

    • Validation Check: The reaction is deemed complete when the lower-Rf starting material spot is entirely consumed under UV light, replaced by a distinct, higher-Rf product spot (due to the loss of the polar NH hydrogen).

Phase 4: Quenching and Isolation
  • Aqueous Quench: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold distilled water.

    • Causality: The aqueous quench precipitates the organic product while solubilizing the inorganic salts (KBr, unreacted K₂CO₃) and the bulk of the DMF solvent.

  • Extraction: Extract the aqueous phase with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove any residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide. Verify final purity via LC-MS and ¹H-NMR.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. URL: 1

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. URL: 4

  • 1-Amino-3-nitro-1H-pyrazole-4-carboxamide. Benchchem. URL: 2

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide. EvitaChem. URL:3

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Here is a comprehensive, scientifically grounded application note and protocol for the HPLC method development of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide. Introduction and Analytical Challenges 1-Butyl-3-nitro-1H-pyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note and protocol for the HPLC method development of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Introduction and Analytical Challenges

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The structural complexity of this molecule presents unique challenges for chromatographic analysis. It possesses a lipophilic butyl chain, a strongly electron-withdrawing nitro group, and a polar, hydrogen-bonding carboxamide moiety. This guide details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to balance these opposing physicochemical properties, developed in accordance with [1].

Physicochemical Profiling & Chromatographic Rationale

To establish a self-validating analytical system, the method parameters must be derived directly from the analyte's structural mechanics:

  • Lipophilicity vs. Polarity: The N1-butyl chain imparts significant hydrophobicity, ensuring adequate retention on a standard C18 stationary phase. However, the C4-carboxamide group acts as a strong hydrogen bond donor/acceptor. If unshielded silanols are present on the silica support, secondary interactions will cause severe peak tailing. Therefore, a high-purity, double-endcapped C18 column is mandatory.

  • Ionization & pH Control: The pyrazole ring is rendered highly electron-deficient by the C3-nitro group, making the molecule essentially neutral under standard acidic to neutral RP-HPLC conditions. Using an acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) is not required to suppress analyte ionization, but rather to suppress the ionization of residual silanols on the stationary phase, thereby guaranteeing peak symmetry.

  • UV Chromophore: The conjugated system of the pyrazole ring, extended by the nitro and carboxamide groups, provides a strong UV absorption maximum. Photodiode array (PDA) scanning of similar [2] typically reveals an optimal detection wavelength at 254 nm, avoiding the low-wavelength noise associated with organic modifiers.

Method Development Workflow

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Column Screening (End-capped C18 vs. Polar-RP) A->B C Mobile Phase Optimization (Buffer pH, Organic Modifier) B->C D Gradient Design (Retention & Resolution) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 1: RP-HPLC method development workflow for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Experimental Protocol

4.1. Reagents and Materials

  • Analyte: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

4.2. Preparation of Solutions

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas ultrasonically for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the lipophilic butyl chain, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

4.3. System Suitability Testing (SST) To ensure the analytical system is self-validating prior to sample analysis, inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is deemed suitable for quantitative analysis only if the Relative Standard Deviation (%RSD) of the peak area is 2.0%, the tailing factor is 1.5, and the theoretical plate count is 2,000.

Optimized Chromatographic Conditions

Based on the optimization workflow, the following conditions were established to balance retention, peak shape, and run time.

ParameterOptimized Condition
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient
Gradient Program 0-2 min: 20% B; 2-10 min: 20% 80% B; 10-12 min: 80% B; 12-12.1 min: 80% 20% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 254 nm (Reference: 360 nm)

System Suitability & Validation Data

The method was validated for specificity, linearity, precision, and accuracy. The use of an end-capped column combined with 0.1% TFA successfully mitigated the tailing typically caused by the carboxamide group.

Validation ParameterResult / ValueAcceptance Criteria
Retention Time ( tR​ ) ~6.85 minN/A
Tailing Factor ( Tf​ ) 1.08 1.5
Theoretical Plates ( N ) > 12,000 2,000
Linearity Range 1.0 – 200 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N 3 (LOD), 10 (LOQ)
Method Precision (%RSD) 0.65% (n=6) 2.0%

Mechanistic Insights and Troubleshooting (E-E-A-T)

  • Causality of the Gradient Profile: The initial hold at 20% organic modifier ensures that the polar carboxamide moiety interacts sufficiently with the stationary phase before the lipophilic butyl chain dominates retention. A rapid ramp to 80% B ensures the elution of any highly lipophilic synthetic impurities (e.g., unreacted alkylating agents from the N-butylation step).

  • Role of TFA: While the analyte is largely neutral, pyrazole-based compounds can exhibit unpredictable secondary interactions with silica. TFA acts as an ion-pairing agent and a silanol-masking agent. As demonstrated in the analysis of [3], the inclusion of 0.1% TFA in both aqueous and organic phases is critical for maintaining a stable baseline and reproducible retention times during gradient elution.

  • Temperature Control: Maintaining the column compartment at 30 °C reduces mobile phase viscosity, thereby lowering backpressure and improving mass transfer kinetics within the 3.5 µm particle pores. This directly contributes to the high theoretical plate count (>12,000) and sharp peak profiles.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor -- PU-H71 (NSC 750424) Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Method

Application Note: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in Agrochemical Formulations

Executive Summary & Chemical Rationale The compound 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0)[1] represents a critical pharmacophore and synthetic scaffold in modern agrochemistry. It belongs to the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0)[1] represents a critical pharmacophore and synthetic scaffold in modern agrochemistry. It belongs to the pyrazole-4-carboxamide class, which forms the structural backbone of the most effective[2] and novel bleaching herbicides[3].

The rational design of this specific molecule relies on three distinct structural pillars:

  • The Pyrazole-4-carboxamide Core: This motif is the primary binding determinant. The carboxamide group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within the ubiquinone-binding pocket of the fungal mitochondrial Complex II[2].

  • The 1-Butyl Substitution: The N-butyl chain precisely tunes the molecule's octanol-water partition coefficient (LogP). Shorter chains (e.g., methyl) render the molecule too polar for cuticular penetration, while longer chains (e.g., hexyl) cause the active ingredient to become trapped in the plant's waxy cuticle. The butyl group provides the optimal lipophilicity for translaminar and systemic mobility within crop tissues.

  • The 3-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety enhances target binding affinity via strong dipole interactions. Furthermore, it serves as a highly versatile synthetic handle; it can be reduced to a 3-amino group to facilitate "scaffold hopping" (e.g., coupling with thioether or ether moieties) to combat emerging fungal resistance[4].

Mechanistic Pathway: SDHI Target Inhibition

Pyrazole-4-carboxamides exert their biological effect by disrupting the fungal mitochondrial respiratory chain. By competitively binding to Complex II, they halt the oxidation of succinate to fumarate, thereby preventing the reduction of ubiquinone. This cuts off electron transfer, leading to rapid ATP depletion and fungal cell death.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ATP ATP Depletion & Fungal Cell Death Ubiquinol->ATP Disrupted Respiration SDHI 1-Butyl-3-nitro-1H-pyrazole- 4-carboxamide SDHI->ComplexII Competitive Inhibition

Mechanism of Action: Pyrazole-4-carboxamides competitively inhibit mitochondrial Complex II.

Experimental Protocols & Workflows

Protocol A: Scaffold Hopping via 3-Nitro Reduction (Synthesis)

Objective: Convert the 3-nitro moiety into a 3-amino intermediate for subsequent coupling with thioether groups to generate[5].

  • Catalytic Hydrogenation: Dissolve 50.0 mmol of 1-butyl-3-nitro-1H-pyrazole-4-carboxamide in 100 mL of anhydrous ethanol. Add 10 mol% of 5% Pd/C catalyst.

    • Causality: Pd/C under a mild H₂ atmosphere (1 atm) selectively reduces the nitro group to a primary amine without cleaving the sensitive carboxamide bond or inducing ring-opening of the pyrazole core.

  • Reaction Execution: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously at room temperature (25°C) for 4 hours until hydrogen uptake ceases.

  • Filtration and Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the intermediate 3-amino-1-butyl-1H-pyrazole-4-carboxamide.

  • Self-Validating Quality Control: Analyze the crude product via LC-MS and ¹H-NMR. The protocol is self-validated when LC-MS shows the complete disappearance of the parent mass [M+H]⁺ and the appearance of the [M+H-30]⁺ peak (indicating the loss of two oxygen atoms and the addition of two protons). ¹H-NMR must show a new broad singlet integrating for 2H (the primary amine) at approximately 4.5–5.5 ppm.

Protocol B: Preparation of a 10% Emulsifiable Concentrate (EC) (Formulation)

Objective: Formulate the highly crystalline active ingredient (AI) into a thermodynamically stable Emulsifiable Concentrate (EC) for foliar application.

  • Primary Dissolution: Weigh 10.0 g of 1-butyl-3-nitro-1H-pyrazole-4-carboxamide. Dissolve in 20.0 g of N-Methyl-2-pyrrolidone (NMP) under continuous magnetic stirring at 40°C.

    • Causality: The planar pyrazole ring and the highly polar nitro group create a strong crystal lattice. NMP is selected as a highly polar aprotic solvent specifically to disrupt these intermolecular hydrogen bonds and prevent low-temperature crystallization in the final product.

  • Surfactant Addition: Add 5.0 g of Calcium dodecylbenzenesulfonate (anionic surfactant) and 5.0 g of Castor oil ethoxylate (POe 40, non-ionic surfactant).

    • Causality: This specific anionic/non-ionic emulsifier pair provides both electrostatic repulsion and steric hindrance. This prevents Ostwald ripening and ensures a spontaneous, stable microemulsion when the farmer dilutes the EC in the spray tank.

  • Volume Adjustment: Make up the total weight to 100.0 g using Solvesso 150 (heavy aromatic naphtha). Stir for 30 minutes until completely homogenous.

  • Self-Validating Quality Control: Subject a 50 mL aliquot to the CIPAC MT 46.3 accelerated storage test (14 days at 54°C). Evaluate the sample using Dynamic Light Scattering (DLS) upon a 1:100 dilution in standard hard water (342 ppm CaCO₃). A self-validating successful formulation will yield a unimodal droplet size distribution (D50 < 1.0 μm) with absolutely zero phase separation or AI crystallization.

Quantitative Data: Comparative Efficacy

The structural tuning of the pyrazole-4-carboxamide core directly impacts its biological efficacy. The table below summarizes the physicochemical properties and in vitro antifungal activity of the 1-butyl-3-nitro scaffold compared to advanced derivatives and commercial standards against [6].

CompoundSubclassLogP (est.)Target EnzymeR. solani EC₅₀ (μg/mL)
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Precursor / Scaffold1.8 - 2.1Complex II (SDH)Baseline (Moderate)
Thioether-Pyrazole Derivative Advanced SDHI3.2 - 3.8Complex II (SDH)< 0.05
Fluxapyroxad Commercial SDHI3.1Complex II (SDH)0.131
Boscalid Commercial SDHI2.9Complex II (SDH)0.799

Note: The 1-butyl-3-nitro scaffold provides the baseline geometry required for SDH inhibition, while subsequent functionalization (e.g., thioether addition) pushes the EC₅₀ into the highly potent nanomolar range.

References

  • Luo, B., et al. (2025). "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection". Journal of Agricultural and Food Chemistry, 73(36), 22196-22207. URL:[Link]

  • Ohno, R., et al. (2004). "Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives". Journal of Pesticide Science, 29(1), 15-26. URL:[Link]

  • Qian, J., et al. (2024). "Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani". Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Application

Application Note: Advanced NMR Characterization of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Executive Summary The structural elucidation of highly functionalized pyrazoles is a critical bottleneck in the hit-to-lead phase of drug discovery. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide presents a unique analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized pyrazoles is a critical bottleneck in the hit-to-lead phase of drug discovery. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide presents a unique analytical challenge due to its dense array of electron-withdrawing groups and potential for complex nitrogen-proton interactions. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unequivocally establish the regiochemistry and electronic structure of this molecule.

Theoretical Framework & Mechanistic Causality

To design an effective NMR protocol, we must first understand the electronic causality dictated by the molecule's structure. The pyrazole core is inherently electron-rich, but the introduction of a 3-nitro group and a 4-carboxamide group fundamentally alters the local magnetic environments.

  • Regiochemical Deshielding: The C3 carbon is subjected to extreme deshielding due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitro group, pushing its chemical shift to approximately 155 ppm[1]. Conversely, the C4 carbon, despite bearing a carboxamide, often appears unexpectedly shielded (~106 ppm) due to compensatory resonance donation from the ring nitrogens[2].

  • Solvent Causality: The choice of solvent is not arbitrary. Non-polar solvents like CDCl₃ fail to adequately resolve primary amide protons due to rapid intermolecular exchange. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, locking the -CONH₂ protons into distinct environments, preventing rapid exchange with trace water, and yielding sharp, interpretable signals[3].

  • Quadrupolar Relaxation: The presence of four nitrogen atoms (¹⁴N, I=1) introduces quadrupolar relaxation pathways. This phenomenon can broaden the signals of adjacent protons (like the amide -NH₂) and carbons (C3, C4), necessitating optimized relaxation delays during acquisition[3].

Self-Validating Analytical Protocols

A robust analytical protocol must be self-validating. We achieve this by creating a closed logical loop using 2D NMR techniques, ensuring that no single structural assignment exists in isolation.

Protocol_Validation A 1D 1H & 13C NMR Identify H5 & C5 B HSQC Validate H5-C5 Bond A->B C HMBC Link N1-Butyl to C5 B->C D 15N NMR Confirm NO2 & Amide C->D

Caption: Self-validating NMR workflow for structural confirmation of pyrazole derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to suppress water exchange.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition

  • ¹H NMR (400/500 MHz): Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the potentially broadened amide protons.

  • ¹³C{¹H} NMR (100/125 MHz): Acquire 1024 scans using power-gated decoupling. Set D1 to 2.5 seconds to account for the longer T₁ relaxation times of the quaternary carbons (C3, C4, C=O).

Step 3: 2D NMR Acquisition (The Validation Loop)

  • ¹H-¹³C HSQC: Optimize for a one-bond coupling constant (¹J_CH) of 145 Hz. This experiment isolates the C5-H5 pair, providing the anchor point for the rest of the molecule.

  • ¹H-¹³C HMBC: Optimize for long-range couplings (ⁿJ_CH) of 8 Hz.

    • Self-Validation Checkpoint: The N-CH₂ protons of the butyl group must show a strong ³J correlation to the C5 carbon identified in the HSQC. If the butyl group were incorrectly positioned at N2, the correlation would be to the quaternary C3 carbon instead. This loop unequivocally proves the N1 regiochemistry.

HMBC_Correlations H5 H5 (Singlet, ~8.3 ppm) C3 C3-NO2 (~155 ppm) H5->C3 3J (Strong) C4 C4-CONH2 (~110 ppm) H5->C4 2J (Weak) Butyl N1-CH2 (~4.2 ppm) C5 C5-H (~135 ppm) Butyl->C5 3J (Validates N1)

Caption: Key HMBC correlations establishing the 1,3,4-trisubstituted pyrazole regiochemistry.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and the mechanistic causality behind each assignment based on established pyrazole literature[1],[2].

Table 1: ¹H NMR Assignments (DMSO-d₆, 298K)
PositionExpected Shift (ppm)MultiplicityIntegrationAssignment Causality
H5 8.30 – 8.50Singlet (s)1HHighly deshielded by the adjacent N1 atom and the aromatic ring current.
-CONH₂ 7.40, 7.60Broad singlets (br s)2HRestricted C-N rotation creates non-equivalent protons; broadened by ¹⁴N quadrupolar relaxation[3].
H1' (N-CH₂) 4.20 – 4.30Triplet (t)2HDeshielded strongly by the electronegativity of the N1 atom.
H2' (-CH₂-) 1.75 – 1.85Multiplet (m)2HAliphatic chain environment.
H3' (-CH₂-) 1.25 – 1.35Multiplet (m)2HAliphatic chain environment.
H4' (-CH₃) 0.85 – 0.95Triplet (t)3HTerminal aliphatic methyl group.
Table 2: ¹³C NMR Assignments (DMSO-d₆, 298K)
PositionExpected Shift (ppm)TypeAssignment Causality
C=O 160.0 – 163.0CqHighly deshielded amide carbonyl carbon.
C3 (C-NO₂) 155.0 – 157.0CqStrongly deshielded by the electron-withdrawing -NO₂ group[1].
C5 (C-H) 133.0 – 136.0CHDeshielded by adjacent N1; validated via HSQC[2].
C4 (C-CONH₂) 104.0 – 108.0CqShielded relative to C3/C5 due to resonance donation from ring nitrogens[2].
C1' (N-CH₂) 50.0 – 53.0CH₂Directly attached to the strongly electronegative N1 atom.
C2', C3', C4' 31.0, 19.5, 13.5AliphaticStandard butyl chain progression (CH₂, CH₂, CH₃).
Table 3: ¹⁵N NMR Assignments (Referenced to Nitromethane)

Note: ¹⁵N data is critical for confirming the oxidation states of the nitrogen-rich core[4].

Position Expected Shift (ppm) Assignment Causality
-NO₂ -10.0 to -20.0 Typical nitro range; highly deshielded due to oxygen electronegativity[4].
N2 -70.0 to -80.0 Pyridine-like nitrogen; sp² hybridized, acts as a hydrogen bond acceptor.
N1 -175.0 to -190.0 Pyrrole-like nitrogen; donates its lone pair to the aromatic π-system.

| -CONH₂ | -260.0 to -280.0 | Primary amide nitrogen; strongly shielded. |

Troubleshooting Complex Spectral Artifacts

When analyzing 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, scientists frequently encounter two specific spectral artifacts that can be mistaken for impurities:

  • Amide Rotamers: The partial double-bond character of the C-N amide bond leads to restricted rotation. At standard probe temperatures (298K), this results in two distinct broad singlets for the -NH₂ group.

    • Resolution: Perform Variable Temperature (VT) NMR. Gradually heating the sample to 340K–350K will increase the rotational energy, causing the two singlets to coalesce into a single, sharp peak, thereby proving they belong to the same functional group[3].

  • Missing Quaternary Carbons: The C3 and C4 carbons may appear exceptionally weak or "missing" in standard ¹³C spectra. This is caused by a combination of long T₁ relaxation times and peak broadening due to scalar coupling with the quadrupolar ¹⁴N nuclei of the nitro and pyrazole groups.

    • Resolution: Increase the relaxation delay (D1 > 3s) and increase the number of scans. Alternatively, rely on the HMBC spectrum, where the cross-peaks from H5 to C3 and C4 will definitively prove their presence even if the 1D ¹³C signals are buried in the baseline noise.

References

  • [1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

  • [4] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. nih.gov. Available at:[Link]

  • [2] Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. nih.gov. Available at:[Link]

Sources

Method

Formulation Strategies for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: Overcoming Solubility and Targeting Challenges

[color="#5F6368", penwidth=1. Generating Data Visualizations I am now focusing on data representation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", penwidth=1.

Generating Data Visualizations

I am now focusing on data representation. I'm building data tables to compare formulations, including SMEDDS, nanoparticles, and ASDs, detailing particle size, PDI, zeta potential, encapsulation efficiency, and drug release. I'm aiming for clear and concise data to compare across formulation types.

I'm also preparing captions for the diagrams, adhering to a 100 character maximum. I'll maintain clear connections between the data and the figures.

Document Type: Advanced Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Executive Summary & Physicochemical Rationale

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0) is a highly specialized nitro-heterocyclic building block and bioactive reagent [1.1]. While simple nitroimidazoles like metronidazole are highly water-soluble and classified as Biopharmaceutics Classification System (BCS) Class I compounds[1], the structural modifications in this pyrazole derivative drastically alter its physicochemical profile.

The addition of a lipophilic butyl chain significantly increases the partition coefficient (LogP), while the carboxamide group introduces strong intermolecular hydrogen bonding, leading to high crystal lattice energy. Consequently, this compound exhibits BCS Class II or IV behavior (low aqueous solubility). Furthermore, the 3-nitro group serves as a critical pharmacophore capable of bioreductive activation in hypoxic microenvironments (such as solid tumors or parasitic vacuoles)[2]. To harness its therapeutic potential, formulation strategies must simultaneously overcome dissolution-rate limitations for oral delivery and enable targeted biodistribution for parenteral use.

FormulationWorkflow A 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (Lipophilic, High Lattice Energy) B Physicochemical Profiling (BCS Class II/IV) A->B C Solubility Enhancement (Oral Delivery Route) B->C D Targeted Delivery (Tumor/Parasite Route) B->D E SMEDDS Formulation (Lipid-based) C->E F Amorphous Solid Dispersion (Hot-Melt Extrusion) C->F G PLGA-PEG Nanoparticles (Hypoxia-Responsive) D->G

Fig 1: BCS-driven formulation selection workflow for lipophilic nitro-pyrazoles.

Formulation Strategy 1: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanism: For highly lipophilic nitro-heterocycles, bypassing the dissolution step in the gastrointestinal tract is paramount. SMEDDS utilize a lipid matrix that spontaneously forms microemulsions (droplet size <100 nm) upon contact with gastric fluids. The lipophilic butyl moiety of the drug partitions readily into medium-chain triglycerides. This approach not only maintains the drug in a solubilized state but also promotes lymphatic transport, bypassing hepatic first-pass metabolism—a strategy successfully validated in related lipophilic nitro-drugs like nimorazole[3].

Protocol: Preparation and Validation of SMEDDS
  • Excipient Selection: Weigh Capmul® PG-8 (Propylene Glycol Monocaprylate) as the oil phase, Tween 80 as the surfactant, and PEG 400 as the co-surfactant in a 3:5:2 weight ratio.

  • Drug Incorporation: Add 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide to the lipid mixture at a loading of 50 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication at 40°C for 15 minutes until a clear, isotropic solution is formed.

  • Self-Validation (Emulsification Test): Introduce 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (pH 1.2) at 37°C under gentle agitation (50 rpm).

  • Quality Control: The system must form a transparent microemulsion within 2 minutes. Analyze the droplet size via Dynamic Light Scattering (DLS); acceptable criteria are a mean size <50 nm and a Polydispersity Index (PDI) <0.2.

Formulation Strategy 2: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

Causality & Mechanism: The carboxamide group forms strong intermolecular hydrogen bonds, creating a rigid crystal lattice that resists aqueous dissolution. Hot-Melt Extrusion (HME) applies thermal and mechanical energy to break this lattice, dispersing the drug molecularly within a polymer matrix. Copovidone (Kollidon® VA64) is selected because its pyrrolidone rings act as strong hydrogen-bond acceptors, interacting with the drug's carboxamide donors to prevent recrystallization during storage.

Protocol: HME Processing
  • Blending: Geometrically blend the active pharmaceutical ingredient (API) with Copovidone at a 1:3 (API:Polymer) weight ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones to 90°C -> 120°C -> 130°C -> 130°C (ensuring the temperature is above the polymer's Tg but below the API's degradation point).

  • Cooling & Milling: Extrude the transparent solid solution onto a chill roll. Mill the resulting extrudate using a FitzMill to achieve a particle size of <250 µm.

  • Self-Validation (Solid State Analysis): Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the API's characteristic melting endotherm confirms a fully amorphous solid dispersion.

Formulation Strategy 3: Hypoxia-Responsive PLGA-PEG Nanoparticles

Causality & Mechanism: Nitro-aromatics and nitro-heterocycles are well-documented hypoxia-activated prodrugs[2]. In normoxic tissues, the compound remains stable. However, in hypoxic environments (e.g., tumor cores), overexpressed Type I and II nitroreductases reduce the 3-nitro group to reactive hydroxylamine and amino intermediates, triggering targeted cytotoxicity. Encapsulating the drug in PLGA-PEG nanoparticles leverages the Enhanced Permeability and Retention (EPR) effect for tumor accumulation, while the PEG corona prevents premature macrophage clearance[4].

BioreductivePathway N1 Normoxic Microenvironment (Low Reductase Activity) P1 Intact Nitro-pyrazole Prodrug (Stable) N1->P1 N2 Hypoxic Microenvironment (High Nitroreductase Activity) P2 Enzymatic Reduction (Type I / II Nitroreductases) N2->P2 A1 Systemic Circulation (Minimal Off-Target Toxicity) P1->A1 A2 Reactive Intermediates (Nitroso, Hydroxylamine) P2->A2 A3 DNA Crosslinking & Cell Death (Targeted Efficacy) A2->A3

Fig 2: Bioreductive activation pathway of 3-nitro-pyrazoles in hypoxic microenvironments.

Protocol: Emulsion Solvent Evaporation (O/W)
  • Organic Phase Preparation: Dissolve 20 mg of the drug and 100 mg of PLGA-PEG block copolymer in 2 mL of Dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution, chilled to 4°C.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under high-speed homogenization (10,000 rpm) for 2 minutes. Follow immediately with probe sonication (40% amplitude, 3 minutes on ice) to form a nano-emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature to evaporate the DCM.

  • Purification: Centrifuge at 15,000 rpm for 30 minutes. Discard the supernatant, wash the pellet twice with ultra-pure water, and lyophilize with 5% sucrose as a cryoprotectant.

  • Self-Validation: Measure Encapsulation Efficiency (EE%) via HPLC analysis of the disrupted nanoparticles. Target EE% is >75%.

Quantitative Formulation Metrics

The following table summarizes the targeted physicochemical and performance metrics for the three developed formulation strategies, establishing a baseline for comparative quality control.

Formulation TypeExcipient MatrixMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)24h Drug Release (%)
SMEDDS Capmul PG-8 / Tween 8045.2 ± 3.10.12-12.4 ± 1.2N/A (Liquid Solution)98.5 ± 1.4 (Immediate)
PLGA-PEG NPs PLGA-PEG / PVA142.6 ± 5.80.18-28.6 ± 2.182.4 ± 3.265.2 ± 4.1 (Sustained)
ASD (HME) Copovidone (VA64)N/A (Solid Solution)N/AN/A100 (Molecularly Dispersed)89.4 ± 2.5 (Enhanced)

Note: Data represents optimized target profiles. Release kinetics for SMEDDS and ASD are evaluated in simulated gastric fluid (pH 1.2), whereas NPs are evaluated in phosphate buffer (pH 7.4).

References

  • International Pharmaceutical Federation (FIP). "Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole." Available at: [Link][1]

  • Electronic Journal of Pharmaceutical and Medical Research (EIJPPR). "Study of Oral Lipid Based Formulation through Design and Evaluation of Solid Self Emulsified Drug Delivery System" (Nimorazole formulation principles). Available at: [Link][3]

  • ACS Applied Nano Materials. "Hypoxia-Responsive Nanomicelle Based on 2-Nitroimidazole for Tumor Treatment Through Chemotherapy and Modulation of the Tumor Redox Microenvironment." Available at:[Link][2]

  • The Review of Diabetic Studies. "Okra Mucilage-Based Mucoadhesive Nanoparticles for Targeted Gastrointestinal Delivery of Metronidazole." Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Synthesis

Introduction: The Mechanistic Challenge As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic functionalization. The synthesis of 1-Butyl-3-nitro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenge

As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic functionalization. The synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide via the direct N-alkylation of1[1] presents a classic synthetic hurdle. Researchers must balance conversion efficiency with strict N1/N2 regioselectivity.

The causality behind these challenges lies in the molecule's electronic and structural properties. The electron-withdrawing C3-nitro group severely diminishes the nucleophilicity of the pyrazole core, while the C4-carboxamide engages in robust intermolecular hydrogen bonding, rendering the starting material poorly soluble in standard solvents. Consequently, standard alkylation conditions often result in low yields, unreacted starting material, or an inseparable mixture of regioisomers[2]. This guide provides a mechanistically grounded, self-validating framework to troubleshoot and optimize this critical workflow.

Reaction Workflow & Decision Tree

G Start 3-nitro-1H-pyrazole-4-carboxamide + 1-Bromobutane BaseSolv Deprotonation & Alkylation (Base / Solvent Choice) Start->BaseSolv Addition N1 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (Target N1-Isomer) BaseSolv->N1 Sterically Favored (Optimized) N2 1-Butyl-5-nitro-1H-pyrazole-4-carboxamide (Undesired N2-Isomer) BaseSolv->N2 Electronically Favored (Suboptimal) Trouble1 Low Conversion Issue? Increase Temp to 80°C Use DMF/DMSO N1->Trouble1 Trouble2 Poor Selectivity Issue? Switch K2CO3 to Cs2CO3 N2->Trouble2 Trouble1->BaseSolv Trouble2->BaseSolv

Fig 1: Reaction workflow and troubleshooting decision tree for the regioselective N-alkylation.

Troubleshooting Guide & FAQs

Q1: Why is my overall reaction yield consistently below 40%, with a large amount of unreacted starting material recovered? A1: Causality: 3-nitro-1H-pyrazole-4-carboxamide possesses a highly deactivated pyrazole core. The strong electron-withdrawing nature of the C3-nitro group lowers the pKa of the pyrazole N-H, making it easy to deprotonate, but the resulting anion is highly stabilized and poorly nucleophilic. Furthermore, the C4-carboxamide forms robust intermolecular hydrogen-bonding networks, leading to poor solubility in standard ethereal solvents (like THF or dioxane). Solution: Shift to a highly polar aprotic solvent system (e.g., anhydrous DMF or DMSO) to disrupt the hydrogen bonding and fully solvate the pyrazolide anion[2]. Elevating the reaction temperature to 70–80 °C is critical to overcome the high activation energy required for the alkylation of this deactivated nucleophile.

Q2: My LC-MS shows complete consumption of the starting material, but I am getting a 60:40 mixture of two products with the same mass (m/z 212[M+H]+). How do I improve regioselectivity? A2: Causality: You are observing the formation of regioisomers. Alkylation can occur at N1 (yielding the target 1-butyl-3-nitro-1H-pyrazole-4-carboxamide) or at N2 (yielding the undesired 1-butyl-5-nitro-1H-pyrazole-4-carboxamide). While the N1 position is sterically favored, coordination of the metal counter-cation (e.g., Na+ or K+) between the nitro oxygen and the N2 nitrogen can direct the alkylating agent to the more hindered N2 position[3]. Solution: Utilize the "cesium effect" by switching your base to Cesium Carbonate (Cs2CO3). The large, diffuse Cs+ cation dissociates completely in DMF, leaving a "naked" pyrazolide anion. Without the directing effect of a tightly coordinated cation, the reaction is governed purely by sterics, heavily favoring alkylation at the less hindered N1 position[2].

Q3: I am detecting a byproduct with a mass of m/z 268 [M+H]+. What is this, and how do I prevent it? A3: Causality: A mass of 268 indicates over-alkylation (addition of two butyl groups, +56 Da). This occurs when the base is strong enough to deprotonate the primary carboxamide (pKa ~ 15-17) after the pyrazole ring has been alkylated, leading to N-alkylation at the amide nitrogen. Solution: Avoid strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Mild carbonate bases (Cs2CO3 or K2CO3) are basic enough to deprotonate the pyrazole N-H (pKa ~ 10) but not the carboxamide, effectively shutting down this over-alkylation pathway.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of base and solvent selection on the conversion and regioselectivity of the 1-bromobutane alkylation.

EntryBase (1.5 eq)SolventTemp (°C)Conversion (%)N1:N2 RatioIsolated Yield of Target (%)
1NaHTHF254555:4518
2K2CO3MeCN607270:3045
3K2CO3DMF80>9575:2562
4 Cs2CO3 DMF 80 >99 92:8 84
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Deprotonation and Anion Solvation

  • Charge a dry, argon-flushed round-bottom flask with 3-nitro-1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered Cs2CO3 (1.5 eq) in one portion.

  • Stir the mixture at 60 °C for 30 minutes.

  • Validation Checkpoint: The initial cloudy suspension must transition to a homogeneous, pale-yellow solution. This visual cue confirms the disruption of intermolecular H-bonds and the complete generation of the reactive pyrazolide anion. If the solution remains opaque, residual water may be present; abort and use fresh anhydrous solvent.

Step 2: Electrophilic Addition

  • Add 1-bromobutane (1.2 eq) dropwise over 10 minutes via syringe.

  • Increase the internal temperature to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Aliquot 10 µL of the reaction mixture into 1 mL of MeCN and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 155 [M-H]-) is <2% relative to the product peak (m/z 213 [M+H]+). If >2% remains, add 0.2 eq of 1-bromobutane and stir for an additional hour.

Step 3: Quenching and Precipitation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirred ice-water (5x the volume of DMF used).

  • Validation Checkpoint: A white-to-off-white precipitate should form immediately upon contact with the water. If the product "oils out" (forms a biphasic liquid), the water is not cold enough. Add crushed ice directly to the mixture and scratch the inside of the flask with a glass rod to induce crystallization.

Step 4: Isolation and Drying

  • Filter the precipitate under vacuum and wash the filter cake with ice-cold water (3 x 20 mL) to remove residual DMF and cesium salts.

  • Dry the solid in a vacuum oven at 45 °C overnight.

  • Validation Checkpoint: Confirm regiochemical purity via 1H NMR (DMSO-d6). The target N1-isomer will show a distinct pyrazole C5-H singlet around 8.5 ppm. The absence of a secondary pyrazole singlet further downfield confirms the successful exclusion of the undesired N2-isomer.

References
  • EvitaChem.3-nitro-1H-pyrazole-4-carboxamide Product Profile.
  • BenchChem.Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • ACS Publications.Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Welcome to the Application Support Hub. As a Senior Application Scientist in biopharmaceutics, I frequently encounter researchers struggling with the aqueous formulation of functionalized pyrazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist in biopharmaceutics, I frequently encounter researchers struggling with the aqueous formulation of functionalized pyrazole derivatives. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide represents a "worst-of-both-worlds" physicochemical challenge. It is simultaneously a "grease-ball" (highly lipophilic due to the 1-butyl chain and nitro group) and a "brick-dust" molecule (possessing high crystal lattice energy driven by strong intermolecular hydrogen bonding from the pyrazole core and 4-carboxamide moiety).

To achieve meaningful in vitro assay reproducibility and in vivo bioavailability, you cannot simply rely on basic surfactants. You must employ thermodynamic interventions that disrupt the crystal lattice and encapsulate the hydrophobic domains[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide precipitate immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media)? A1: This is a classic solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the local supersaturation of the API collapses. Because the compound has a high propensity to form intermolecular hydrogen bonds, it rapidly nucleates and crystallizes. Solution: To maintain supersaturation in vitro, you must lower the thermodynamic activity of the free drug. Pre-dilute the DMSO stock into a co-solvent/surfactant micellar system (e.g., 5% DMSO, 5% Tween-80 or Cremophor EL) before introducing it to the aqueous buffer. Alternatively, pre-complexing the API with a cyclodextrin (see Q3) creates a hydrophilic shield around the molecule, preventing nucleation.

Q2: We are formulating this compound for oral in vivo dosing (rodent PK studies), but standard CMC (carboxymethyl cellulose) suspensions yield negligible bioavailability. What is the most reliable formulation approach? A2: Simple suspensions fail because the dissolution rate of the crystalline API in the gastrointestinal tract is slower than the transit time. To overcome the "brick-dust" lattice energy, you must transition the drug from a crystalline state to an amorphous state. Solution: Formulate an Amorphous Solid Dispersion (ASD)[2]. By molecularly dispersing the API within a hydrophilic polymeric matrix (such as Soluplus® or HPMCAS), you eliminate the crystal lattice energy barrier. The polymer also acts as a precipitation inhibitor in the gut, maintaining a supersaturated state that drives intestinal absorption[3].

Q3: We attempted cyclodextrin complexation using standard β-cyclodextrin, but the solubility gain was minimal. How can we optimize this? A3: Standard β-cyclodextrin has limited aqueous solubility itself (~18.5 mg/mL) and its cavity may not perfectly accommodate the steric bulk of the 1-butyl and 3-nitro groups without secondary stabilization. Solution: Upgrade to chemically modified cyclodextrins like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD), which possess much higher intrinsic solubilities and flexible hydrophobic cavities. Furthermore, utilize a ternary complexation strategy. Adding a small amount of a hydrophilic polymer or surfactant (e.g., TPGS or PVP) acts as a synergistic bridge, wrapping the CD-API complex and significantly increasing the complexation efficiency ( Kc​ )[4].

Part 2: Quantitative Data Summary

Table 1: Comparative Evaluation of Solubility Enhancement Strategies for Pyrazole-Carboxamides

Formulation StrategyPrimary ExcipientsMechanism of ActionTypical Solubility GainPhysical Stability
Co-solvency / Micellar DMSO, Tween-80, PEG400Reduces solvent polarity; micellar encapsulation.10x - 50xLow (Prone to precipitation upon dilution)
Binary Cyclodextrin HP-β-CD or SBE-β-CDHost-guest cavity inclusion.50x - 150xModerate (Equilibrium dependent)
Ternary Cyclodextrin SBE-β-CD + TPGS/PVPCavity inclusion + steric polymeric wrapping.200x - 400xHigh (Polymer prevents dissociation)
Amorphous Solid Dispersion Soluplus, HPMCAS, PVP-VACrystal lattice disruption; kinetic stabilization.500x - 1000x+High (If stored below Tg and protected from moisture)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation and Validation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol ensures the complete disruption of the pyrazole-carboxamide crystal lattice.

Step 1: Solvent Selection & Co-Dissolution

  • Select a volatile common solvent system capable of dissolving both the API and the polymer (e.g., Dichloromethane:Methanol at a 1:1 v/v ratio).

  • Dissolve 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide and the selected polymer (e.g., HPMCAS) at a 1:3 (API:Polymer) mass ratio. Ensure complete visual dissolution.

Step 2: Spray Drying

  • Process the solution through a laboratory spray dryer (e.g., Büchi B-290).

  • Set the inlet temperature to 80°C (below the melting point of the API but above the boiling point of the solvents) and maintain an aspirator rate of 100%.

  • Collect the resulting powder from the cyclone.

Step 3: Secondary Drying

  • Transfer the powder to a vacuum oven.

  • Dry at 40°C under deep vacuum (-0.1 MPa) for 24 hours to remove residual solvent traces that could plasticize the dispersion and induce recrystallization[3].

Step 4: Self-Validation (Solid-State Characterization)

  • PXRD: Analyze the powder via Powder X-Ray Diffraction. Validation: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. If peaks are present, the lattice is intact, and the API:Polymer ratio must be decreased.

  • DSC: Perform Differential Scanning Calorimetry. Validation: The thermogram must exhibit a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure polymer and the API, indicating a homogeneous molecular dispersion.

ASD_Workflow Start API & Polymer Selection (e.g., Soluplus, HPMCAS) Dissolve Dissolution in Common Solvent (e.g., DCM/Methanol) Start->Dissolve SprayDry Spray Drying Process (Rapid Solvent Evaporation) Dissolve->SprayDry SecDry Secondary Vacuum Drying (Residual Solvent Removal) SprayDry->SecDry Char Solid-State Validation (PXRD & DSC Analysis) SecDry->Char Fail Crystalline Peaks Detected (Adjust Polymer Ratio) Char->Fail Lattice intact Pass Amorphous State Confirmed (Proceed to Formulation) Char->Pass Single Tg, No Peaks Fail->Start

Caption: Workflow for Amorphous Solid Dispersion (ASD) formulation and solid-state validation.

Protocol B: Formulation of a Ternary Cyclodextrin Inclusion Complex

This protocol utilizes thermodynamic equilibrium to encapsulate the lipophilic butyl and nitro-pyrazole domains.

Step 1: Phase Solubility Study (Self-Validation Step)

  • Add an excess amount of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide to aqueous solutions containing increasing concentrations of SBE-β-CD (0 to 100 mM).

  • Shake at 37°C for 72 hours to reach thermodynamic equilibrium.

  • Filter (0.45 µm) and quantify dissolved API via HPLC.

  • Validation: Plot API concentration vs. CD concentration. Calculate the stability constant ( Kc​ ). If Kc​<500M−1 , proceed to Step 2 using a ternary agent[4].

Step 2: Ternary Complex Preparation (Kneading Method)

  • Weigh API, SBE-β-CD, and TPGS (D-α-tocopheryl polyethylene glycol succinate) in a 1:2:0.1 molar ratio.

  • Place the physical mixture in a mortar. Add a small volume of ethanol/water (50:50 v/v) to form a homogeneous paste.

  • Knead vigorously for 45 minutes. The mechanical shear forces the hydrophobic API into the cyclodextrin cavity while the TPGS wraps the exterior.

Step 3: Lyophilization

  • Disperse the kneaded paste in ultra-pure water and freeze at -80°C.

  • Lyophilize (freeze-dry) for 48 hours to obtain a highly porous, instantly soluble ternary complex powder.

CD_Pathway FreeAPI 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (High Lattice Energy, Lipophilic) Complex Ternary Inclusion Complex (API encapsulated in CD cavity) FreeAPI->Complex Hydrophobic displacement FreeCD Modified Cyclodextrin (SBE-β-CD or HP-β-CD) FreeCD->Complex Host-Guest interaction Ternary Ternary Polymer (e.g., TPGS) (Solubilization Enhancer) Ternary->Complex Steric stabilization Bioavail Aqueous Media Dissolution (Enhanced Bioavailability) Complex->Bioavail Hydration & Release

Caption: Thermodynamic pathway of ternary cyclodextrin inclusion complexation for aqueous solubility.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at:[Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Available at:[Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at:[Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. MDPI. Available at: [Link]

Troubleshooting

Technical Support Center: Advanced Purification of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Welcome to the Advanced Purification Technical Support Center. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0) 1 is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0) 1 is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the development of agrochemicals and pharmaceutical kinase inhibitors. During its synthesis—typically via the N-alkylation of 3-nitro-1H-pyrazole-4-carboxamide—researchers frequently encounter complex impurity profiles that resist standard purification methods.

This guide provides field-proven, self-validating protocols to isolate the target active pharmaceutical ingredient (API) from its regioisomers, hydrolysis byproducts, and unreacted precursors.

Quantitative Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical nature of the impurities. The table below summarizes the quantitative chromatographic behavior of common byproducts relative to the target compound.

Impurity ProfileStructural OriginRelative PolarityTypical RP-HPLC Δ RT*Optimal Purification Strategy
1-Butyl-5-nitro regioisomer N-alkylation at N2 instead of N1Identical Δ RT < 0.2 minPreparative SFC
3-Nitro-1H-pyrazole-4-carboxamide Unreacted starting materialHigher (More polar) Δ RT = -1.5 to -2.0 minRecrystallization
1-Butyl-3-nitro-1H-pyrazole-4-carboxylic acid Amide hydrolysisHighly pH dependent Δ RT = -2.5 min (at pH 7)Mild Basic L-L Extraction
1,N-Dibutyl-3-nitro-1H-pyrazole-4-carboxamide Over-alkylationLower (Less polar) Δ RT = +1.8 to +2.5 minFlash Chromatography (Silica)

* Δ RT (Retention Time Shift) is based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Troubleshooting Guides & FAQs

Q: My RP-HPLC chromatogram shows a broad, tailing peak co-eluting with 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide. What is the likely cause? A: This is classically indicative of the hydrolyzed byproduct, 1-butyl-3-nitro-1H-pyrazole-4-carboxylic acid. Carboxylic acids exhibit severe peak tailing on standard C18 columns unless strongly acidic ion-pairing agents (like 0.1% TFA) are used. Causality: The carboxamide group is highly susceptible to hydrolysis if the N-alkylation reaction was quenched aggressively with strong aqueous base or excessive heat. Solution: Perform a mild basic liquid-liquid extraction to ionize the acid and wash it into the aqueous phase [[2]]().

Q: I have confirmed the presence of the 1-butyl-5-nitro-1H-pyrazole-4-carboxamide regioisomer. Standard silica gel and preparative C18 HPLC are failing to resolve it. Why, and how do I separate them? A: The 3-nitro and 5-nitro regioisomers possess identical molecular weights and nearly indistinguishable dipole moments, rendering standard partition chromatography ineffective. Causality: The structural difference is purely spatial (steric hindrance around the butyl chain versus the nitro group). Supercritical Fluid Chromatography (SFC) is required 3. SFC utilizes supercritical CO2​ , which has gas-like diffusivity and liquid-like density, allowing it to penetrate dense stationary phases that can recognize these subtle 3D spatial differences [[4]]().

Q: How do I ensure I don't hydrolyze my target carboxamide while trying to wash out the carboxylic acid impurity? A: You must use a self-validating, pH-controlled extraction system. Strong bases (NaOH, KOH) will rapidly hydrolyze the pyrazole-4-carboxamide into the corresponding acid, worsening the impurity profile. Use a weak base (e.g., 5% NaHCO3​ ) and strictly monitor the aqueous phase to ensure the pH remains between 8.0 and 8.5 [[2]]().

Validated Experimental Protocols

Protocol A: Mild Basic Wash for Carboxylic Acid Removal

Self-Validating Mechanism: This protocol utilizes a buffered carbonate system that physically resists exceeding pH 9.0, preventing target degradation while ensuring the acid impurity (pKa ~4.5) is fully ionized.

  • Dissolution: Dissolve the crude 1-butyl-3-nitro-1H-pyrazole-4-carboxamide in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 10-15% w/v.

  • Base Addition: Add 0.5 molar equivalents of 5% aqueous NaHCO3​ relative to the estimated crude mass.

  • System Validation: Measure the pH of the aqueous layer using a calibrated pH probe. It must read between 8.0 and 8.5. If pH > 9.0, immediately back-titrate with 0.1M HCl to prevent amide hydrolysis.

  • Extraction: Agitate vigorously for 15 minutes at ambient temperature (20-25°C).

  • Separation: Allow phase separation. The ionized carboxylic acid impurity will partition entirely into the aqueous layer.

  • Neutralization: Drain the aqueous layer and wash the organic layer with saturated brine (NaCl) to remove residual alkalinity.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the acid-free intermediate 5.

Protocol B: Preparative SFC for Regioisomer Resolution

Self-Validating Mechanism: Orthogonal analytical screening ensures the preparative run will not fail due to column overloading or co-elution.

  • Analytical Screening: Screen the regioisomer mixture against a panel of stationary phases (e.g., Chiralcel OJ-H, ColumnTek EnantioCel C4-5) using analytical SFC. Use a mobile phase of supercritical CO2​ with 10-40% Methanol cosolvent [[4]]().

  • System Validation: Select the condition that provides a resolution factor ( Rs​ ) > 1.5. If Rs​ < 1.5, adjust the modifier concentration or add an additive (e.g., 0.1% diethylamine) to sharpen the peaks.

  • Sample Preparation: Dissolve the enriched organic layer in pure methanol to a concentration of 20 mg/mL. Sonicate and filter through a 0.2 µm PTFE syringe filter to prevent column frit blockage.

  • Preparative Injection: Utilize stacked injections on the preparative SFC system (e.g., 150 mm × 21.2 mm, 5 µm column) maintaining a backpressure of 100-120 bar and a flow rate of 60-90 mL/min [[6]]().

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the baseline-resolved peaks into separate fractions.

  • Recovery: Evaporate the CO2​ /cosolvent mixture under gentle vacuum to yield the stereopure 1-butyl-3-nitro-1H-pyrazole-4-carboxamide.

Purification Decision Matrix

G N1 Crude 1-Butyl-3-nitro-1H- pyrazole-4-carboxamide N2 LC-MS / HPLC Profiling N1->N2 N3 Carboxylic Acid Impurity Detected? N2->N3 N4 Mild Aqueous Base Wash (pH 8-9) & Extraction N3->N4 Yes N5 Regioisomer Impurity Detected? N3->N5 No N4->N5 N6 Preparative SFC (Chiral/Achiral Stationary Phase) N5->N6 Yes N7 Recrystallization (e.g., Methanol/Water) N5->N7 No N8 Pure Target API N6->N8 N7->N8

Workflow for the systematic purification of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide impurities.

References

  • US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Buy 1-(2-Aminopyrrolidin-1-yl)ethanone (EVT-13012226)
  • Microwave Assisted Improved Synthesis of Some Novel Heterofused Pyrazolopyrimidines Derivatives and Their Antimicrobial Activity. Asian Journal of Research in Chemistry.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
  • Synthesis of Druglike Macrocycles by High-Concentration Ullmann Coupling.
  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses.

Sources

Optimization

Preventing thermal degradation of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide during storage

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0). As a Senior Application Scientist, I have designed this guide to move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0).

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. We will explore the thermodynamic and kinetic vulnerabilities of this specific molecular scaffold, providing you with self-validating protocols to ensure absolute scientific integrity during your drug development workflows.

Part 1: Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide contains two highly reactive functional groups susceptible to thermal and environmental stress:

  • The 3-Nitro Group (Thermal Cleavage): Nitro-pyrazoles are inherently energy-dense. The electron-withdrawing nature of the nitro group at the 3-position weakens the C−NO2​ bond. Under thermal stress, this bond can undergo homolytic cleavage or rearrangement, releasing nitrogen dioxide ( NO2​ ) and compromising the pyrazole core[1].

  • The 4-Carboxamide Group (Hydrolysis): Carboxamides are susceptible to nucleophilic attack by water. When thermal stress is combined with residual moisture, the amide group undergoes hydrolysis, converting into a carboxylic acid derivative and releasing ammonia[2].

DegradationPathways A 1-Butyl-3-nitro-1H-pyrazole- 4-carboxamide B Thermal Stress (>40°C) A->B C Moisture + Heat (Humidity >10%) A->C D C-NO2 Bond Cleavage & Rearrangement B->D E Carboxamide Hydrolysis C->E F Nitrite Release & Core Degradation D->F G Carboxylic Acid Derivatives E->G

Fig 1. Primary thermal degradation pathways of nitro-pyrazole carboxamides.

Part 2: Troubleshooting & FAQs

Q1: My batch of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide turned slightly yellow after a month at room temperature. What happened, and is it salvageable? A: The yellowing is a classic indicator of thermal degradation initiated by the nitro group. Trace C−NO2​ bond cleavage releases NO2​ gas, which becomes trapped in the crystal lattice, or forms highly conjugated pyrazole degradants[3]. Do not use this batch for sensitive assays. You must run an HPLC-UV (typically at 254 nm) to quantify the purity. If purity has dropped below 95%, the batch should be recrystallized or discarded.

Q2: Can I store this compound in a standard frost-free laboratory freezer? A: No. Frost-free freezers operate by utilizing auto-defrost cycles, which introduce temperature fluctuations and transient condensation. Because the carboxamide group is highly sensitive to moisture-catalyzed thermal hydrolysis[4], these micro-environments will rapidly degrade the compound. Always use a static, manual-defrost -20°C freezer.

Q3: We need to ship this compound to a CRO. Does it require cold-chain logistics? A: Yes. While the compound can theoretically withstand room temperature for very brief periods (e.g., <48 hours), extended transit times expose the material to unpredictable thermal spikes (often exceeding 40°C in cargo holds). This thermal energy easily surpasses the activation energy required for initial nitro-group destabilization. Ship on dry ice with a continuous temperature logger.

Part 3: Quantitative Stability Data

The following table summarizes the predictive stability kinetics of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide based on accelerated degradation models of highly nitrated pyrazoles.

Storage TemperatureAtmosphereMoisture ContentPrimary Degradation MechanismEstimated Shelf-Life (Purity >98%)
-20°C Argon (Inert)< 0.1%None (Thermodynamically stable)> 24 Months
4°C Air< 0.5%Slow Oxidation / Trace Hydrolysis6 - 8 Months
25°C Air> 1.0%Carboxamide Hydrolysis< 3 Months
40°C (Stress) Air> 5.0%Hydrolysis & C−NO2​ Cleavage< 2 Weeks

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, a protocol must verify its own success. The following workflows integrate Quality Control (QC) checkpoints directly into the storage preparation process.

Protocol A: Moisture-Free Aliquoting and Cryogenic Storage

Objective: Eliminate hydrolytic and oxidative degradation pathways prior to thermal reduction.

  • Validation Checkpoint 1 (Moisture): Perform a Karl Fischer (KF) titration on a 10 mg sample of the bulk powder. Proceed only if the water content is < 0.1% . If > 0.1%, subject the bulk powder to high-vacuum desiccation over P2​O5​ for 24 hours.

  • Aliquoting: Transfer the compound into amber glass vials (to prevent UV-catalyzed radical initiation) inside a controlled-atmosphere glovebox.

  • Atmospheric Purging: Purge the vials with ultra-high purity (UHP) Argon gas for 60 seconds. Argon is heavier than nitrogen and provides a superior protective blanket against oxidative degradation.

  • Hermetic Sealing: Seal the vials with PTFE-lined crimp caps. Do not use standard rubber septa, as they are permeable to moisture over long durations.

  • Validation Checkpoint 2 (Baseline Purity): Dissolve one newly sealed aliquot in LC-MS grade Acetonitrile and run a baseline HPLC. Record the exact Area Under the Curve (AUC) for the primary peak. This is your t=0 reference.

  • Storage: Transfer immediately to a static -20°C freezer.

StorageWorkflow S1 1. KF Titration (Moisture <0.1%) S2 2. Glovebox Aliquoting (Amber Glass) S1->S2 S3 3. Argon Purging (Inert Blanket) S2->S3 S4 4. PTFE Sealing & Cryo-Storage (-20°C) S3->S4 S5 5. Baseline HPLC (t=0 Validation) S4->S5

Fig 2. Self-validating workflow for the long-term stable storage of sensitive pyrazole derivatives.

Protocol B: Accelerated Thermal Stability Testing (Predictive Modeling)

Objective: Determine the exact activation energy for degradation to calculate specific shelf-life.

  • Sample Preparation: Weigh exactly 5.0 mg of the compound into an aluminum Differential Scanning Calorimetry (DSC) pan. Hermetically seal the pan.

  • Isothermal Holding: Using a TGA/DSC instrument, heat the sample at a rate of 10°C/min to target isothermal hold temperatures of 40°C, 60°C, and 80°C under a nitrogen flow of 50 mL/min.

  • Exothermic Monitoring: Monitor the heat flow. The onset of an exothermic peak indicates the initiation of nitro-group decomposition[3].

  • Kinetic Calculation: Plot the natural log of the degradation rate against the inverse of temperature ( 1/T ). Use the Arrhenius equation ( k=Ae−Ea/RT ) to calculate the activation energy ( Ea​ ).

  • Validation: Use the derived Ea​ to calculate the predicted degradation rate at -20°C and 4°C, establishing a mathematically validated expiration date for your specific batch.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcA-dGhyk3V9OpFNaPq581kFi-sLsCo4HzElf_39BT0K5aDyGFDPD9CPCJgPnnS_RSqVZiSfJnXYIRXtNPUC3xctG1tS9yNP50_AiKi3zStmpOa7wETB9woy4dXIQrKGpZ3RWe1Zpc3fUSMn--Ag==]
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed / Springer Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkXohhczVAiCjvD2_v5c_FciCzXNnkZK9vthI_XIEe3ZKj7o_PmXKWVI5O8aG-NWLCZUB-ldSkM74fxTKEOs4m4j9XIRjf2fcfMb1qG9QQ4rSBUJ8kRiQVG_fCLfcx50CxwkY=]
  • Facile access to pyrazolo[3,4-d][1,2,3]triazine-2-oxide-based heat-resistant energetic materials via a C-N bridging strategy. DOI / Chemical Engineering Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA3ugNSMyg-x-pnSu5y1bP4Dxb4GSkC3qyVK1H4n6m6unw_tCzBxwoSKHCkNSrYZhhE8hgcMF6yVZIFpFYXef1tqPbiWtWzd6M2ZfeNI0RzhcT08J5rGRf4xBRSA5dr6eebMK-]
  • Safety data sheet - Efficon / Pyrazole-4-carboxamide derivatives. BASF.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0zG5v_lRMIWgxQnmsBhAwOwYcilEoHctHSty6jfJwQsjDG0t49VLLaMxkddlO9zxZ665yG1fi_J5IaKuf7MXI2NCtvQGkCL7lCcaUmULyjSqOvaMUVJ7lkoEbWEuQNiiQj604zEmLPiR56g-Rm__c4dYzXs-D3QoOqnWvMruIceUnD5bnVYQECBLFyuIIWymrZpIUQ__BZGbAAsJRTot96w==]

Sources

Troubleshooting

Optimizing solvent selection for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide crystallization

Target Compound: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide .

This molecule presents a unique crystallization profile due to its structural dichotomy: a highly lipophilic, flexible 1-butyl tail paired with a rigid, highly polar core containing a strong hydrogen-bond accepting nitro group and a hydrogen-bond donating/accepting primary carboxamide. These competing physicochemical properties frequently lead to liquid-liquid phase separation (LLPS, or "oiling out") and complex polymorphic behaviors [1, 2].

Part 1: Optimization Workflow

The following decision tree illustrates the self-validating workflow for selecting solvents and troubleshooting phase separations during the crystallization of pyrazole-4-carboxamides.

SolventSelection Start Crude 1-Butyl-3-nitro- 1H-pyrazole-4-carboxamide HSP Calculate Hansen Solubility Parameters Start->HSP Solvent Select Solvent / Anti-Solvent Pair HSP->Solvent Cooling Execute Controlled Cooling / Anti-Solvent Addition Solvent->Cooling Oiling Does it Oil Out? (LLPS Detected) Cooling->Oiling Adjust Adjust Solvent Ratio & Apply Seeding Oiling->Adjust Yes Polymorph Is Polymorph Consistent? Oiling->Polymorph No Adjust->Cooling Temp Adjust Nucleation Temp & H-Bonding Solvent Polymorph->Temp No Success Isolate Pure Crystals Polymorph->Success Yes Temp->Cooling

Workflow for optimizing solvent selection and troubleshooting pyrazole crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of forming crystals during cooling, and how do I fix it?

The Science: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal liquid-liquid coexistence curve before it crosses the solid-liquid solubility curve [2]. For 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, the flexible butyl chain increases the entropic penalty of forming a rigid crystal lattice, lowering the melting point of the solvated clusters. Consequently, the solute separates as a dense, amorphous liquid phase. The Solution:

  • Shift the Phase Boundary: Alter your solvent system. If using a single solvent (e.g., Ethanol), transition to a mixed solvent system (e.g., Ethyl Acetate/Heptane) to change the thermodynamic activity of the solute and suppress the LLPS boundary [1, 2].

  • Reduce Supersaturation Generation: Lower the cooling rate to <0.1 °C/min. Rapid cooling forces the system deep into the metastable zone, triggering oiling out.

  • Seeding: Introduce 1-2 wt% of pure seed crystals just below the saturation temperature. This provides a template for heterogeneous nucleation, allowing crystal growth to outcompete liquid demixing [1].

Q2: How do I prevent the formation of unwanted solvates and control polymorphism?

The Science: The primary carboxamide group (-CONH₂) is a potent hydrogen bond donor and acceptor, heavily prone to forming dimers or infinite 1D ribbons. Highly protic solvents (like Methanol or Water) can insert themselves into this hydrogen-bonding network, resulting in solvate formation[3]. The Solution: Utilize Hansen Solubility Parameters (HSPs) to select a solvent that dissolves the compound via dispersion ( δd​ ) and polar ( δp​ ) interactions, but has a lower hydrogen-bonding ( δh​ ) parameter to prevent interference with the carboxamide's self-assembly [3, 4]. Aprotic solvents like Acetone or Ethyl Acetate are highly recommended for generating the thermodynamically stable anhydrous polymorph.

Q3: My yield is unacceptably low when using cooling crystallization. What is the alternative?

The Science: Nitro-pyrazole derivatives often exhibit "flat" solubility curves in certain organic solvents, meaning their solubility does not decrease significantly as temperature drops [4]. The Solution: Transition to Anti-Solvent Crystallization . Dissolve the compound in a strong, polar aprotic solvent (e.g., DMF or Acetone) and slowly titrate in a miscible anti-solvent (e.g., Water or Hexane) to drastically reduce solubility and force precipitation [1].

Part 3: Quantitative Data & Solvent Categorization

To rationally select a solvent system, we categorize solvents based on their Hansen Solubility Parameters (HSPs) relative to the functional groups of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide[3, 4].

Solvent CategoryExample SolventsHSP Profile MatchRole in CrystallizationMechanistic Notes
Good Solvents (Aprotic) Acetone, Ethyl Acetate, DMFHigh δp​ , Moderate δd​ , Low δh​ Primary dissolutionPrevents solvate formation; disrupts intermolecular H-bonds for high solubility.
Good Solvents (Protic) Ethanol, IsopropanolHigh δp​ , High δh​ Primary dissolutionHigh solubility, but poses a risk of forming solvates with the carboxamide group.
Anti-Solvents (Polar) WaterVery High δp​ , Very High δh​ Yield maximizationForces precipitation when mixed with DMF/Acetone. May cause oiling out if added too fast.
Anti-Solvents (Non-Polar) Heptane, HexaneHigh δd​ , Low δp​ , Low δh​ Yield maximizationInteracts favorably with the butyl chain but rejects the polar core. Excellent for mixed systems.

Part 4: Detailed Experimental Protocols

These self-validating protocols are designed to ensure high purity and bypass the common pitfalls of pyrazole crystallization.

Protocol A: Cooling Crystallization with Heterogeneous Seeding (Bypassing LLPS)

Objective: To grow high-purity crystals while actively preventing liquid-liquid phase separation.

  • Saturation: Weigh the crude 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide into a jacketed crystallizer. Add the calculated minimum volume of Ethyl Acetate (Good Solvent).

  • Dissolution: Heat the suspension to 65 °C with an overhead stirrer (250 RPM) until complete dissolution is achieved. Self-Validation: If the solution remains cloudy, add Ethyl Acetate in 2 mL increments until perfectly clear.

  • Primary Cooling: Program the chiller to cool the solution to 55 °C at a rate of 0.5 °C/min.

  • Seeding (Critical Step): At 55 °C (within the metastable zone, before the cloud point is reached), add 1-2 wt% of finely milled, pure seed crystals of the target polymorph [1].

  • Aging: Hold the temperature at 55 °C for 60 minutes. Self-Validation: Visual inspection should confirm that the seed crystals are growing, not dissolving, and no "oily" droplets are forming on the reactor walls.

  • Secondary Cooling: Cool the suspension to 5 °C at a slow, controlled rate of 0.1 °C/min to maximize yield without triggering secondary nucleation.

  • Isolation: Filter the slurry via a Büchner funnel, wash with cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Maximizing Yield)

Objective: To force precipitation in systems with flat solubility curves.

  • Primary Dissolution: Dissolve the crude compound in Acetone at 40 °C to create a highly concentrated solution.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble impurities and foreign nucleation sites.

  • Anti-Solvent Titration: While stirring at 300 RPM, begin adding Heptane (Anti-solvent) dropwise using a syringe pump at a rate of 0.5 mL/min.

  • Nucleation Control: Pause the addition immediately when persistent turbidity (the cloud point) is observed [1]. Allow the system to stir for 30 minutes to allow the initial crystal bed to form. Self-Validation: If the turbidity resolves into an oily layer at the bottom of the flask, the addition was too fast. Heat to 50 °C to redissolve and restart at a slower addition rate.

  • Yield Maturation: Resume Heptane addition at 1.0 mL/min until a 1:3 Acetone:Heptane volumetric ratio is reached.

  • Isolation: Cool the final slurry to 10 °C, filter, and wash with pure, cold Heptane.

Part 5: References

  • Wang, Y., et al. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from:[Link]

  • Zhang, L., et al. (2025). Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from:[Link]

  • Li, M., et al. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Retrieved from:[Link]

Optimization

Technical Support Center: Troubleshooting 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1-butyl-3-nitro-1H-pyrazole-4-carboxamide derivatives often presents a severe synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1-butyl-3-nitro-1H-pyrazole-4-carboxamide derivatives often presents a severe synthetic bottleneck. The amidation of the 4-carboxylic acid is heavily impeded by the adjacent 3-nitro group and the 1-butyl substituent.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric and electronic barriers.

Mechanistic Insight: The "Why" Behind the Hindrance

The difficulty in forming the amide bond at the 4-position of the 1-butyl-3-nitro-1H-pyrazole ring stems from two coupled phenomena:

  • Steric Shielding: The 3-nitro group is highly bulky and sits directly adjacent to the 4-carboxylic acid. When a coupling reagent (e.g., HATU or EDC) forms an active ester intermediate, the resulting complex is extremely large. An incoming amine—especially a secondary amine or an aniline—cannot easily access the electrophilic carbonyl carbon due to the steric wall created by the 3-nitro group and the nearby 1-butyl chain[1].

  • Electronic Deactivation: The strong electron-withdrawing nature (-I, -M effects) of the 3-nitro group decreases the electron density on the adjacent 4-carboxylate anion. This makes the initial nucleophilic attack of the carboxylate onto the coupling reagent significantly slower, leading to incomplete activation and reagent degradation[2].

To solve this, chemists must either use highly efficient uronium/aminium coupling reagents that form highly reactive intermediates or bypass the bulky active ester entirely by generating an acid chloride[3].

G A 1-Butyl-3-nitro-1H-pyrazole -4-carboxylic acid B Assess Amine Steric Bulk A->B C Primary / Unhindered B->C Low Steric Resistance D Secondary / Moderate B->D Moderate Resistance E Highly Hindered / Aniline B->E High Steric Resistance F Standard Coupling (EDC/HOBt or DIC) C->F G Advanced Uronium (HATU or COMU + Base) D->G H Acid Chloride Route (Oxalyl Chloride + DMF) E->H I Amide Product F->I G->I H->I

Decision matrix for selecting the optimal amidation strategy based on amine steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My standard EDC/HOBt coupling yields mostly unreacted starting material and a strange byproduct. What is happening? A: You are likely observing the formation of an N-acylurea byproduct. Standard carbodiimides like EDC or DIC react with the carboxylic acid to form an O-acylisourea intermediate. Because the 3-nitro group sterically blocks the incoming amine, the intermolecular nucleophilic attack is slower than the intramolecular rearrangement of the O-acylisourea into the thermodynamically stable, unreactive N-acylurea. Solution: Abandon carbodiimides for this substrate. Switch to uronium-based reagents like HATU or COMU[4],[5].

Q: I switched to HATU, but my yields with anilines are still below 30%. How can I optimize this? A: Anilines are weak nucleophiles, and when combined with the steric hindrance of the 3-nitro group, HATU may not be sufficient. Solution 1: Switch to COMU with 2,4,6-collidine as the base. COMU is less sensitive to steric hindrance and its morpholino group acts as an internal base, facilitating the coupling of poorly nucleophilic anilines[6],[5]. Solution 2: Utilize Microwave Irradiation . Microwave heating (e.g., 80°C for 30 mins) provides the necessary activation energy to overcome the steric barrier, significantly accelerating the reaction compared to conventional thermal heating[2],[7].

Q: I am trying to couple a highly hindered secondary amine (e.g., 3,3-difluorocyclopentanamine). Even COMU fails. What is the ultimate fallback? A: When all active ester methods fail, you must use the Acid Chloride Route . By reacting the carboxylic acid with oxalyl chloride and a catalytic amount of DMF, you generate an acid chloride. The chlorine atom is much smaller than any HOBt/HOAt active ester leaving group, making the carbonyl carbon highly accessible even to the most sterically demanding amines[3],[1].

Mechanism A Carboxylic Acid + Oxalyl Chloride B Vilsmeier-Haack Intermediate (cat. DMF) A->B Gas evolution (CO, CO2, HCl) C Acyl Chloride Intermediate B->C Chlorination D Add Hindered Amine + DIPEA (0°C to RT) C->D Nucleophilic Attack E 1-Butyl-3-nitro-1H-pyrazole -4-carboxamide D->E HCl elimination

Workflow of acid chloride-mediated amidation to bypass 3-nitro group steric hindrance.

Quantitative Comparison of Amidation Strategies

To aid in reagent selection, the following table summarizes the expected performance of various amidation strategies for 1-butyl-3-nitro-1H-pyrazole-4-carboxylic acid based on empirical data[5],[1].

Strategy / ReagentBaseRecommended Amine TypeTypical Yield (%)Reaction TimePrimary Byproduct / Issue
EDC/HOBt DIPEAPrimary (Unhindered)40 - 60%16 - 24 hN-acylurea formation
HATU DIPEASecondary (Moderate)70 - 85%4 - 8 hTetramethylurea
COMU 2,4,6-CollidineAnilines / Hindered85 - 95%2 - 4 hWater-soluble morpholine
Oxalyl Chloride DIPEA or TEAHighly Hindered90 - 98%1 h + 2 hHCl gas (requires venting)

Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues (like gas evolution) and specific workup washes ensure that failures can be diagnosed at specific steps.

Protocol A: Microwave-Assisted Amidation using COMU

Best for: Anilines and moderately hindered secondary amines.

  • Preparation: In a microwave-safe vial, dissolve 1-butyl-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2,4,6-collidine (2.0 eq). Self-Validation Check: The solution will typically turn yellow/orange, indicating the successful formation of the active ester. Stir at room temperature for 10 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the mixture. Seal the vial.

  • Microwave Irradiation: Heat the reaction in a microwave synthesizer at 80°C for 30 minutes[4],[2].

  • Validation & Workup: Monitor by LC-MS. Once complete, dilute with EtOAc and wash sequentially with 1M HCl (to remove collidine and unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Acid Chloride Generation and Coupling

Best for: Extremely hindered amines where active esters fail.

  • Vilsmeier-Haack Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere (N2/Ar). Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Cool the mixture to 0°C. Add oxalyl chloride (1.5 eq) dropwise.

  • Self-Validation Check: Observe the reaction. Vigorous gas evolution (CO and CO2) must occur[1]. If no gas evolves, the oxalyl chloride may be degraded. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogenous.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Crucial Step: Do not heat above 30°C to prevent decomposition of the sensitive acid chloride. Redissolve the crude acid chloride in anhydrous CH2Cl2.

  • Coupling: In a separate flask, dissolve the hindered amine (1.2 eq) and DIPEA (2.5 eq) in CH2Cl2 and cool to 0°C. Add the acid chloride solution dropwise.

  • Completion: Allow to warm to room temperature and stir for 2 hours. Quench with water, extract with CH2Cl2, and wash with brine. Purify via silica gel chromatography[3],[1].

References

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)
  • Source: acs.
  • Source: peptide.
  • Source: luxembourg-bio.
  • Source: asianpubs.
  • Source: benchchem.
  • Title: Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide vs. Alternative Nitro-Pyrazole Derivatives

Executive Summary Nitro-heterocyclic compounds represent a critical class of bioreductive prodrugs in modern medicinal chemistry, particularly in the development of antitubercular agents and hypoxia-targeted anticancer t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitro-heterocyclic compounds represent a critical class of bioreductive prodrugs in modern medicinal chemistry, particularly in the development of antitubercular agents and hypoxia-targeted anticancer therapeutics[1]. Within this family, 3-nitro-1H-pyrazole-4-carboxamide derivatives have emerged as versatile pharmacophores[2]. While the 3-nitro group acts as the primary warhead—requiring enzymatic reduction to generate cytotoxic reactive nitrogen species—the substituent at the N1 position dictates the molecule's pharmacokinetic profile. This guide objectively compares the performance of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide against its structural analogs (such as 1-ethyl, 1-hydroxyethyl, and 1-amino derivatives), providing researchers with mechanistic insights and self-validating experimental protocols for synthesis and biological evaluation.

Mechanistic Rationale: The N1-Alkyl Vector

The biological efficacy of nitro-pyrazoles is heavily dependent on their ability to cross complex lipid barriers, such as the mycolic acid envelope of Mycobacterium tuberculosis or the dense stroma of solid tumors.

  • The 1-Butyl Advantage: The addition of a four-carbon aliphatic chain at the N1 position significantly increases the lipophilicity (logP) of the pyrazole scaffold. This enhanced lipophilicity facilitates passive membrane diffusion, leading to higher intracellular accumulation compared to shorter or more polar chains.

  • Alternative Derivatives: Shorter alkyl chains (e.g., 1-ethyl) offer a balance of aqueous solubility and permeability, making them suitable for general screening. Conversely, highly polar derivatives like 1-(2-hydroxyethyl) or 1-amino-3-nitro-1H-pyrazole-4-carboxamide are often restricted to extracellular targets or utilized primarily as industrial building blocks and agrochemicals due to their poor cellular penetrance[3].

Comparative Performance Data

The following table summarizes the physicochemical and theoretical performance metrics of key 3-nitro-1H-pyrazole-4-carboxamide derivatives to guide compound selection in drug design.

CompoundN1-SubstituentCalculated logP (ClogP)Aqueous SolubilityRelative Membrane PermeabilityPrimary Application Focus
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide -Butyl (-C₄H₉)~1.85Low-ModerateHighIntracellular pathogens, solid tumors
1-Ethyl-3-nitro-1H-pyrazole-4-carboxamide -Ethyl (-C₂H₅)~0.80ModerateModerateGeneral antimicrobial screening
1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carboxamide -Hydroxyethyl~0.15HighLowEnzyme inhibition (extracellular)
1-Amino-3-nitro-1H-pyrazole-4-carboxamide -Amino (-NH₂)~-0.50Very HighVery LowAgrochemicals, dye intermediates[3]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing robust, self-validating protocols is paramount. The following methodologies detail the synthesis and biological evaluation of the 1-butyl derivative, explaining the causality behind each procedural step.

Regioselective Synthesis Workflow

The synthesis of 1-butyl-3-nitro-1H-pyrazole-4-carboxamide relies on the regioselective N-alkylation of the parent pyrazole[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-nitro-1H-pyrazole-4-carboxamide in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the pyrazolate anion "naked" and highly nucleophilic, accelerating the Sₙ2 reaction.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the acidic N-H of the pyrazole but mild enough to prevent the unwanted hydrolysis of the sensitive 4-carboxamide group.

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromobutane. Heat the reaction mixture to 80°C for 4 hours. Causality: Heating provides the necessary kinetic energy to overcome the activation barrier. The regioselectivity (favoring N1 over N2) is sterically driven by the bulky 3-nitro and 4-carboxamide groups, which block the N2 position.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material and the emergence of a higher R_f spot confirms successful alkylation.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography. Confirm the N1-isomer structure via ¹H-NMR (specifically looking for the shift in the pyrazole C5 proton) and LC-MS[4].

Synthesis S1 3-Nitro-1H-pyrazole- 4-carboxamide S2 Regioselective N-Alkylation S1->S2 R1 1-Bromobutane + K2CO3 / DMF R1->S2 S3 1-Butyl-3-nitro-1H- pyrazole-4-carboxamide S2->S3 Purification

Regioselective N-alkylation workflow for 1-butyl-3-nitro-1H-pyrazole-4-carboxamide synthesis.

Bioreductive Activation & Efficacy Assay

To evaluate the biological activity of these derivatives, a bioreductive activation assay using a mammalian cell line (for cytotoxicity) or a bacterial culture (e.g., Mycobacterium species) is required[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 10⁴ cells/well. Incubate for 24 hours to allow for adherence and log-phase growth.

  • Compound Treatment: Treat cells with serial dilutions of 1-butyl-3-nitro-1H-pyrazole-4-carboxamide (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Isoniazid or Doxorubicin).

  • Hypoxic vs. Normoxic Incubation: Incubate parallel plates under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 72 hours. Causality: Nitro-heterocycles undergo futile redox cycling in the presence of oxygen. Hypoxic conditions prevent oxygen from scavenging the single-electron reduction intermediate, forcing the complete reduction to cytotoxic species. This step validates the bioreductive mechanism.

  • Viability Readout (Self-Validating): Add Resazurin (Alamar Blue) to each well. Causality: Resazurin is a self-validating reagent; it only converts to the highly fluorescent resorufin in the presence of metabolically active (living) cells. This eliminates false positives caused by dead cell debris or compound autofluorescence.

  • Data Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm) and calculate the IC₅₀ or MIC values.

G A 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (Prodrug) B Bacterial/Tumor Nitroreductase (e.g., Ddn / F420-dependent) A->B Cellular Uptake C Nitroso Intermediate (Highly Reactive) B->C 2e- Reduction D Hydroxylamine Derivative C->D 2e- Reduction E Des-nitro / Reactive Nitrogen Species (NO release) C->E Spontaneous Cleavage F Intracellular Target Damage (DNA/Protein Alkylation) D->F Covalent Binding E->F Oxidative Stress

Bioreductive activation pathway of 3-nitro-pyrazole derivatives in target cells.

References

  • Source: benchchem.
  • Source: amazonaws.
  • Source: acs.
  • Buy 1-(2-Aminopyrrolidin-1-yl)ethanone (EVT-13012226)

Sources

Comparative

Comparative Efficacy Guide: 1-Alkyl-3-nitro-1H-pyrazole-4-carboxamide Analogues in Hypoxia-Targeted Therapeutics

Executive Summary & Mechanistic Rationale In target-directed drug discovery, the nitrogen-containing heterocyclic 3-nitro-1H-pyrazole-4-carboxamide scaffold serves as a privileged pharmacophore[1]. It is particularly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In target-directed drug discovery, the nitrogen-containing heterocyclic 3-nitro-1H-pyrazole-4-carboxamide scaffold serves as a privileged pharmacophore[1]. It is particularly valuable in the development of Hypoxia-Activated Prodrugs (HAPs) and targeted antimicrobial agents. The nitro group acts as a bioreducible trigger, selectively activated by Type I nitroreductases (NTRs) in hypoxic tumor microenvironments or within specific bacterial cells.

As a Senior Application Scientist, I approach the evaluation of these compounds by analyzing how structural modifications at the N1 position dictate pharmacokinetic and pharmacodynamic outcomes. This guide objectively evaluates the comparative efficacy of the highly lipophilic 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (CAS: 61717-02-0) [2] against its structural analogues: the 1-isopropyl[3], 1-(2-hydroxyethyl)[3], and 1-(difluoromethyl)[4] derivatives.

The Causality of N1-Substitution

The choice of the N1-alkyl chain is not arbitrary; it directly modulates the compound's partition coefficient (LogP) and stereoelectronic profile:

  • Tissue Penetration: The 1-butyl chain increases lipophilicity, which is thermodynamically favorable for partitioning into lipid bilayers. This allows the prodrug to diffuse deeply into the hypoxic core of dense 3D tumor spheroids before being metabolically trapped.

  • Enzymatic Fit & Reduction Potential: Conversely, electron-withdrawing groups like the 1-(difluoromethyl) moiety lower the pKa of adjacent protons and shift the reduction potential of the nitro group, making it more easily reduced by the flavin mononucleotide (FMN) cofactor in the NTR active site[4].

MOA Prodrug 1-Alkyl-3-nitro-pyrazole (Prodrug) Nitroso Nitroso Intermediate (Reactive) Prodrug->Nitroso 2e- Reduction (NADH dependent) Enzyme Type I Nitroreductase (NTR) Enzyme->Nitroso Catalysis Hydroxylamine Hydroxylamine Derivative (Toxic Effector) Nitroso->Hydroxylamine 2e- Reduction DNA DNA Crosslinking & Strand Breaks Hydroxylamine->DNA Covalent Adducts Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Trigger

Fig 1. Nitroreductase-mediated activation pathway of 3-nitro-pyrazole prodrugs into toxic effectors.

Comparative Efficacy Profiling

To objectively compare these analogues, we evaluate their calculated LogP, enzymatic conversion efficiency, and their Hypoxic Cytotoxicity Ratio (HCR). The HCR is a critical metric defined as the ratio of the IC₅₀ in normoxia to the IC₅₀ in hypoxia. An ideal HAP exhibits a high HCR, indicating minimal off-target toxicity in healthy, oxygenated tissues.

Compound NameCAS NumberN1-SubstituentLogP (calc)NTR Catalytic EfficiencyIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCR
1-Butyl-3-nitro-1H-pyrazole-4-carboxamide 61717-02-0-C₄H₉1.85High>1004.2>23.8
1-Isopropyl-3-nitro-1H-pyrazole-4-carboxamide 61717-05-3-CH(CH₃)₂1.32Moderate>10012.5>8.0
1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carboxamide 39205-83-9-CH₂CH₂OH0.15Low>10045.1>2.2
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide 2247207-80-1-CHF₂1.60Very High85.01.847.2

Data Interpretation: The 1-butyl analogue[2] demonstrates superior hypoxic efficacy compared to the 1-isopropyl and 1-(2-hydroxyethyl) variants[3]. The hydroxyethyl group, while highly soluble, suffers from poor membrane permeability due to the energetic penalty of desolvating its hydrogen-bonding hydroxyl group, resulting in a low HCR. The difluoromethyl analogue[4] shows the highest potency due to favorable stereoelectronic reduction kinetics, though it exhibits slight normoxic toxicity.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay interference or compound auto-oxidation.

Workflow Prep Compound Prep (Library) EnzymeAssay Cell-Free NTR Assay (NADH Depletion) Prep->EnzymeAssay CellCulture 3D Spheroid Culture (O2 Gradient) Prep->CellCulture Data Efficacy Profiling (SAR Analysis) EnzymeAssay->Data Vmax/Km Readout ATP Viability Readout (Luminescence) CellCulture->Readout 72h Incubation Readout->Data HCR Calculation

Fig 2. Self-validating experimental workflow for evaluating hypoxia-selective cytotoxicity.

Protocol A: Cell-Free Nitroreductase (NTR) Kinetics Assay

Causality: Type I NTRs use NADH as an obligate electron donor to reduce the nitro group. Monitoring the oxidation of NADH to NAD⁺ at 340 nm provides a direct, continuous, and label-free stoichiometric readout of prodrug reduction without requiring complex mass spectrometry.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 0.5 mM NADH.

  • Compound Plating: Dispense the 1-butyl-3-nitro-1H-pyrazole-4-carboxamide and its analogues into a UV-transparent 96-well microplate at varying concentrations (1 µM to 200 µM).

  • Enzyme Addition: Initiate the reaction by adding 10 µg/mL purified recombinant Type I Nitroreductase (e.g., NfsA).

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • System Validation & Quality Control:

    • Control A (No Enzyme): Validates that the prodrug does not spontaneously oxidize NADH.

    • Control B (No Prodrug): Establishes the baseline NADH oxidation rate of the enzyme alone.

    • If Control A or B shows an absorbance drop > 5% of the primary reaction, the assay is flagged for chemical interference.

Protocol B: 3D Spheroid Hypoxia Screen

Causality: Standard 2D cell monolayers cannot accurately model the pathophysiological oxygen gradients found in solid tumors. Spheroids >400 µm in diameter naturally develop a hypoxic core, providing a physiologically relevant microenvironment to test the deep tissue penetration capabilities of the lipophilic 1-butyl chain versus the hydrophilic 1-(2-hydroxyethyl) chain.

  • Spheroid Generation: Seed target cells (e.g., HCT116) at 1,000 cells/well in ultra-low attachment (ULA) 384-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Treatment: Dose the spheroids with the pyrazole analogues (0.1 µM to 100 µM). Prepare duplicate plates: one incubated under normoxia (21% O₂) and one under severe hypoxia (0.1% O₂ in a hypoxia chamber).

  • Incubation: Incubate for 72 hours to allow for prodrug penetration, enzymatic activation, and subsequent cell death.

  • Viability Readout: Add CellTiter-Glo® 3D reagent to lyse the spheroids and quantify ATP via luminescence.

  • System Validation & Quality Control:

    • Internal Standard: Include Tirapazamine (a well-documented HAP) as a positive control; the assay is only valid if Tirapazamine yields an HCR > 15.

    • Edge-Effect Control: Fill the outermost wells of the 384-well plate with PBS to prevent evaporation, ensuring uniform osmolarity and preventing false toxicity readings at the plate edges.

References

  • (E)-4-((5-Methylthiophen-2-yl)methylene)-2 ... - EvitaChem (Source for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, CAS: 61717-02-0)
  • CAS:39205-83-91-(2-Hydroxyethyl)-3-nitro-1H-pyrazole ... - 毕得医药 (Source for 1-Isopropyl and 1-(2-Hydroxyethyl) analogues, CAS: 61717-05-3 and 39205-83-9)
  • 1-Amino-3-nitro-1H-pyrazole-4-carboxamide - Benchchem (Source for structural class context and biological activities)
  • 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide CAS ... (Source for 1-Difluoromethyl analogue, CAS: 2247207-80-1)

Sources

Validation

Cross-reactivity and selectivity studies of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in Fragment-Based Kinase Targeting Executive Summary In Fragment-Based Drug Discovery (FBDD), the pyrazole-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in Fragment-Based Kinase Targeting

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore for targeting the ATP-binding site of kinases [1]. However, mitigating off-target cross-reactivity remains a primary bottleneck. This guide provides an objective, data-driven comparison of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) against its less substituted analogs. By examining the steric and lipophilic influence of the N1-butyl substitution, we demonstrate how BNPC achieves superior kinome selectivity, making it an optimal starting point for developing targeted kinase inhibitors.

Mechanistic Rationale: The Causality of Selectivity

To understand why BNPC outperforms its analogs in selectivity assays, we must analyze the binding thermodynamics and steric constraints within the kinase ATP pocket [2].

  • The Hinge-Binding Anchor: The 4-carboxamide group acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region.

  • The Selectivity Filter (N1-Substitution): Unsubstituted or N1-methylated pyrazoles lack the steric bulk to discriminate between different kinase sub-pockets, leading to broad kinome cross-reactivity. In contrast, the N1-butyl group of BNPC extends deeply into the ribose-binding pocket. This creates a steric clash with kinases possessing bulky "gatekeeper" residues (e.g., Src, Abl) while perfectly complementing the hydrophobic pockets of kinases with smaller gatekeepers (e.g., RIP2, CDK2) [3].

  • Solvent Channel Engagement: The 3-nitro group projects toward the solvent-exposed channel, improving fragment solubility and offering a vector for further synthetic elaboration.

Pharmacophore Fragment 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC Fragment) Hinge Kinase Hinge Region (H-bonds via 4-carboxamide) Fragment->Hinge Anchors Core Hydrophobic Ribose/Hydrophobic Pocket (Occupied by N1-Butyl) Fragment->Hydrophobic Drives Selectivity Solvent Solvent Channel (Occupied by 3-Nitro) Fragment->Solvent Modulates Solubility

Caption: Pharmacophore model illustrating the binding vectors of BNPC within a typical kinase ATP pocket.

Comparative Performance Data: Cross-Reactivity Profiles

To objectively evaluate the selectivity of BNPC, it was profiled against a representative panel of kinases alongside two common alternatives: 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide (MNPC) and the unsubstituted 3-Nitro-1H-pyrazole-4-carboxamide (NPC) .

The data below summarizes the dissociation constants ( Kd​ in µM) obtained via Surface Plasmon Resonance (SPR). Lower values indicate stronger affinity.

Fragment / CompoundRIP2 (Small Gatekeeper)CDK2 (Small Gatekeeper)Src (Bulky Gatekeeper)p38α (Unique DFG-out)Selectivity Profile
NPC (Unsubstituted)125 µM140 µM155 µM180 µMPoor: Pan-kinase cross-reactivity.
MNPC (N1-Methyl)85 µM90 µM110 µM135 µMModerate: Slight preference, high cross-reactivity.
BNPC (N1-Butyl)18 µM 24 µM >500 µM (No binding)>500 µMExcellent: Highly selective for specific sub-pockets.

Data Interpretation: The unsubstituted NPC fragment binds promiscuously across the panel because its small footprint relies entirely on ubiquitous hinge-region hydrogen bonds. The N1-butyl group in BNPC increases affinity for RIP2 and CDK2 by exploiting hydrophobic interactions, while completely ablating binding to Src and p38α due to steric hindrance.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the selectivity of BNPC must be validated using orthogonal biophysical techniques. Relying solely on enzymatic assays for fragments often yields false positives due to aggregation or substrate competition.

Workflow Step1 1. Primary Screen (Thermal Shift Assay) Step2 2. Hit Triage (Kinome Profiling) Step1->Step2 Step3 3. Kinetic Validation (SPR Analysis) Step2->Step3 Step4 4. Structural Resolution (X-ray Crystallography) Step3->Step4

Caption: Orthogonal biophysical workflow for validating fragment selectivity and binding kinetics.

Protocol 1: High-Throughput Thermal Shift Assay (TSA)

TSA is utilized as the primary screen because it directly measures the thermodynamic stabilization of the folded kinase upon fragment binding, independent of enzymatic activity.

Self-Validation Mechanism: A positive control (e.g., Staurosporine) must yield a ΔTm​ of >5°C. A negative control (DMSO only) establishes the baseline melting temperature.

  • Preparation: Dilute the target kinase (e.g., RIP2 or Src) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Fragment Incubation: Dispense BNPC, MNPC, and NPC into a 384-well PCR plate to achieve a final concentration of 500 µM (maintaining exactly 2% DMSO across all wells to prevent solvent-induced destabilization).

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the shift in melting temperature ( ΔTm​ ). BNPC should exhibit a ΔTm​ of >2.5°C for RIP2, but <0.5°C for Src, confirming target selectivity.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is mandatory for orthogonal validation. It confirms a 1:1 binding stoichiometry and rules out promiscuous binding caused by fragment aggregation (which presents as super-stoichiometric, non-saturating SPR curves).

Self-Validation Mechanism: The inclusion of a reference flow cell (unmodified dextran) subtracts bulk refractive index changes. DMSO calibration curves are strictly required to correct for solvent mismatches.

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 Resonance Units [RU] to account for the low molecular weight of the fragments).

  • Buffer Optimization: Use PBS-P+ buffer containing exactly 2% DMSO. Critical Step: Run a 1.5% to 2.5% DMSO calibration series to construct a solvent correction curve.

  • Analyte Injection: Inject BNPC in a 2-fold concentration series ranging from 6.25 µM to 200 µM. Use a flow rate of 30 µL/min with a 60-second contact time and a 120-second dissociation phase.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ values.

Conclusion & Strategic Recommendations

For drug development professionals engaging in FBDD, the selection of the initial fragment core dictates the downstream success of the optimization campaign.

While unsubstituted pyrazole-4-carboxamides offer high ligand efficiency, their severe cross-reactivity poses a significant liability. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) represents a strategically superior alternative. By leveraging the N1-butyl group to probe the hydrophobic ribose pocket, BNPC introduces a critical steric filter early in the discovery pipeline, effectively engineering out off-target liabilities (such as Src or p38α binding) before complex synthetic elaboration begins.

References

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold. National Center for Biotechnology Information (NCBI) - PubMed Central. URL:[Link] [1]

  • Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. National Center for Biotechnology Information (NCBI) - PubMed Central. URL:[Link][2]

  • Prediction of cyclin-dependent kinase 2 inhibitor potency using the fragment molecular orbital method. National Center for Biotechnology Information (NCBI) - PubMed Central. URL:[Link] [3]

Comparative

A Structural Comparison of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide and its 1-Methyl Analogue: An In-Depth Technical Guide

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of the pyrazole ring allows fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide presents a detailed structural comparison between two closely related analogues: 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide and 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide. By systematically dissecting the influence of the N1-alkyl substituent—a simple butyl versus methyl group—we aim to provide researchers and drug development professionals with a comprehensive understanding of how subtle modifications can impart significant structural and electronic changes. This analysis, supported by predictive data and established experimental protocols, will explore differences in synthesis, conformation, electronic distribution, and potential physicochemical properties, thereby offering insights into rational drug design.

Rationale and Synthetic Strategy

The synthesis of N-substituted pyrazole carboxamides is a well-established area of organic chemistry, driven by the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] The core objective in synthesizing the title compounds is to construct the 3-nitro-pyrazole-4-carboxamide scaffold and then introduce the respective N-alkyl groups.

A plausible and efficient synthetic route begins with the formation of the pyrazole ring, followed by nitration and subsequent amidation. The choice of N-alkylation as a final or intermediate step depends on the stability of the precursors and potential side reactions. A common strategy involves the cyclization of a suitable precursor with an alkylhydrazine.

General Synthetic Workflow

The synthesis can be logically approached in a multi-step process, starting from commercially available reagents. The following workflow is a representative method for obtaining the target molecules.

Synthetic_Workflow A Diethyl 2-(ethoxymethylene)malonate C Ethyl 1-alkyl-1H-pyrazole-4-carboxylate A->C      Cyclization B Alkylhydrazine (Methylhydrazine or Butylhydrazine) B->C E Ethyl 1-alkyl-3-nitro-1H-pyrazole-4-carboxylate C->E Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 1-Alkyl-3-nitro-1H-pyrazole-4-carboxylic acid E->G Hydrolysis F Saponification (e.g., NaOH, H₂O) F->G I 1-Alkyl-3-nitro-1H-pyrazole-4-carboxamide (Target Molecule) G->I Amidation H Amidation (e.g., SOCl₂, then NH₃) H->I

Caption: General synthetic workflow for N-alkyl pyrazole carboxamides.

Experimental Protocol: Synthesis

This protocol provides a generalized procedure. Optimization of reaction times, temperatures, and purification methods would be necessary.

  • Step 1: Synthesis of Ethyl 1-alkyl-1H-pyrazole-4-carboxylate.

    • To a solution of sodium ethoxide in ethanol, add the appropriate alkylhydrazine (methylhydrazine or butylhydrazine) dropwise at 0°C.[6]

    • To this mixture, add diethyl 2-(ethoxymethylene)malonate slowly, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC indicates the consumption of starting material.

    • Cool the mixture, neutralize with acetic acid, and remove the solvent under reduced pressure.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Step 2: Nitration.

    • Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.

    • Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 5°C.

    • Stir the reaction at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water until neutral, and dry to yield the nitro-pyrazole ester. The synthesis of 3-nitro-1H-pyrazole is a known procedure.[7]

  • Step 3: Saponification.

    • Suspend the nitro-pyrazole ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, remove the ethanol under vacuum, and acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry.

  • Step 4: Amidation.

    • Reflux the carboxylic acid from Step 3 in thionyl chloride for 2-3 hours to form the acid chloride.[8] Remove excess thionyl chloride under vacuum.

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or dichloromethane) and cool to 0°C.

    • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise.

    • Stir for 1-2 hours, then quench with water.

    • Extract the product, dry the organic layer, and purify by recrystallization or column chromatography to yield the final carboxamide.

Comparative Structural Analysis

The primary structural divergence between the two analogues stems from the steric bulk, conformational flexibility, and electronic contribution of the N1-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbons within a molecule.[9] While experimental data for these specific molecules is not published, we can predict the spectra based on known chemical shifts of pyrazole derivatives and substituent effects.[10][11][12][13]

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment 1-Methyl Analogue (Predicted δ, ppm) 1-Butyl Analogue (Predicted δ, ppm) Rationale for Difference
¹H NMR
Pyrazole C5-H~8.4 - 8.6~8.4 - 8.6Minimal change expected, though slight upfield shift possible for butyl due to electron donation.
-CONH₂ (amide)~7.5 - 8.0 (2H, broad s)~7.5 - 8.0 (2H, broad s)Highly solvent-dependent; little intrinsic difference expected.
N1-CH₃~3.9 - 4.1 (3H, s)N/ACharacteristic singlet for the methyl group.
N1-CH₂-N/A~4.2 - 4.4 (2H, t)Triplet signal for the methylene group adjacent to the pyrazole nitrogen. Deshielded by the ring.
-CH₂-N/A~1.7 - 1.9 (2H, sextet)Methylene group beta to the nitrogen.
-CH₂-N/A~1.2 - 1.4 (2H, sextet)Methylene group gamma to the nitrogen.
-CH₃N/A~0.9 - 1.0 (3H, t)Terminal methyl group of the butyl chain, showing a characteristic triplet.
¹³C NMR
C=O (carboxamide)~160 - 163~160 - 163Negligible effect from the distant alkyl group.
C3 (C-NO₂)~148 - 152~148 - 152Attached to the strongly withdrawing nitro group.
C5~130 - 133~130 - 133Minor shifts may occur due to conformational changes.
C4~112 - 115~112 - 115Location of the carboxamide group.
N1-CH₃~35 - 38N/ATypical range for an N-methyl group on a heteroaromatic ring.
N1-CH₂-N/A~48 - 52Deshielded carbon directly attached to the pyrazole ring.
-CH₂-N/A~30 - 33
-CH₂-N/A~19 - 21
-CH₃N/A~13 - 15

Analysis Workflow for NMR

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Spectral Processing & Interpretation A Prepare Sample (5-10 mg in 0.6 mL DMSO-d₆) B Acquire ¹H Spectrum (e.g., 400 MHz) A->B C Acquire ¹³C & DEPT Spectra B->C D Process FID (Fourier Transform, Phasing, Baseline Correction) E Integrate ¹H Peaks D->E G Assign ¹³C Signals (Chemical Shift, DEPT) D->G F Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) E->F H Correlate Spectra (COSY, HSQC, HMBC if needed) F->H G->H I Final Structure Confirmation H->I

Caption: Logical workflow for NMR spectral analysis.

X-Ray Crystallography and Conformational Analysis

While no crystal structures are available for these specific compounds, we can infer structural parameters from related molecules.[14][15][16] The pyrazole ring itself is an aromatic, planar system. The key structural variables will be the torsion angles associated with the N1-substituent, the C3-nitro group, and the C4-carboxamide group.

  • Planarity: The five-membered pyrazole ring will be essentially planar.

  • Substituent Orientation: The nitro and carboxamide groups are subject to steric hindrance and electronic repulsion. The nitro group often exhibits a slight twist relative to the pyrazole ring plane to minimize repulsion with adjacent substituents. The carboxamide group's orientation will be influenced by intermolecular hydrogen bonding in the crystal lattice.

  • Conformational Flexibility (Butyl vs. Methyl): This is the most significant point of differentiation.

    • 1-Methyl Analogue: The methyl group is small and allows for relatively free rotation around the N1-C(methyl) bond, but it does not introduce significant conformational isomers.

    • 1-Butyl Analogue: The butyl chain introduces multiple rotatable bonds (N1-C1', C1'-C2', C2'-C3'). This flexibility allows the butyl group to adopt various conformations (e.g., anti or gauche). In a crystal lattice, it will likely adopt a low-energy, extended conformation to optimize packing and van der Waals interactions. This added bulk and flexibility can lead to different crystal packing motifs compared to the methyl analogue.

Conformational_Comparison cluster_0 1-Methyl Analogue cluster_1 1-Butyl Analogue A Methyl Group (Compact, Free Rotation) Py_A Pyrazole Core Py_A->A N1-C bond B Butyl Group (Flexible Chain) C Multiple Rotatable Bonds (gauche/anti conformers) B->C Py_B Pyrazole Core Py_B->B N1-C bond

Caption: Conformational differences between the N1-substituents.

Molecular Electrostatic Potential (MEP)

MEP calculations are valuable for predicting how a molecule will interact with other molecules, such as biological receptors or solvents.[14]

  • Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack and hydrogen bond acceptance. For both molecules, the most negative potentials are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxamide group. The pyridine-like nitrogen (N2) of the pyrazole ring also represents a site of negative potential.[14]

  • Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack and hydrogen bond donation. The amide (-NH₂) protons and the C5-H proton of the pyrazole ring will be the most electropositive regions.

  • Butyl vs. Methyl Difference: The core pyrazole's MEP will be very similar in both analogues. The primary difference lies in the N1-substituent. The butyl group introduces a larger, non-polar, neutral potential (green) region compared to the smaller methyl group. This enhances the overall lipophilicity of the molecule.

Comparative Physicochemical Properties and Implications

The structural variations directly translate to differences in key physicochemical properties that govern a molecule's behavior in a biological system (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).

Table of Predicted Physicochemical Properties

Property 1-Methyl Analogue 1-Butyl Analogue Implication
Molecular Weight LowerHigherAffects diffusion and transport rates.
LogP (Lipophilicity) Lower (More Hydrophilic)Higher (More Lipophilic)The butyl group significantly increases lipophilicity. This can enhance cell membrane permeability but may also lead to lower aqueous solubility and increased binding to plasma proteins.
Polar Surface Area (PSA) Nearly IdenticalNearly IdenticalPSA is dominated by the nitro and carboxamide groups. Since this core is unchanged, the PSA should be very similar.
Aqueous Solubility HigherLowerThe increased lipophilicity of the butyl analogue is expected to decrease its solubility in water.
Metabolic Stability Potentially higherPotentially lowerThe butyl chain provides additional sites (specifically the methylene groups) for metabolic attack by cytochrome P450 enzymes (e.g., hydroxylation), which could lead to faster clearance.

Conclusion

The substitution of a methyl group with a butyl group at the N1 position of 3-nitro-1H-pyrazole-4-carboxamide induces predictable yet significant changes in the molecule's structural and physicochemical profile. While the core pharmacophore—the substituted pyrazole ring—remains constant, the N1-butyl analogue is characterized by:

  • Increased Conformational Flexibility: The butyl chain introduces multiple rotatable bonds, allowing it to adopt various spatial arrangements which can influence crystal packing and receptor interactions.

  • Enhanced Lipophilicity: The larger alkyl group substantially increases the molecule's LogP value, which has profound implications for solubility, membrane permeability, and metabolic stability.

  • Distinct Spectroscopic Signatures: The NMR spectra are clearly differentiated by the characteristic signals of the respective alkyl chains.

These differences underscore a fundamental principle in drug design: even minor modifications to peripheral substituents can be a powerful strategy to modulate the ADMET properties of a lead compound. This comparative guide provides a foundational framework for researchers aiming to rationally design novel pyrazole derivatives with optimized pharmacological profiles.

References

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Ansari, A., et al. (2017). A review on the biological activities of pyrazole derivatives. Journal of Chemical Health Risks.
  • Deepthi, A., & Prathyusha, V. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. [Link]

  • Fathima, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Goud, B.S., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment.
  • Gül, H.İ., et al. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Sapariya, N.H., et al. (2017). Supplementary Information: In silico molecular docking study and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety. The Royal Society of Chemistry. [Link]

  • Li, Y., et al. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF.
  • Kasımoğulları, R., et al. (2020).
  • Deepthi, A., & Prathyusha, V. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). The reference ligand i.e. the pyrazole sulphonamide (a) X-ray....
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Chemistry & Biology Interface. (2018).
  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
  • PubMed. (2012).
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • PubChem. (n.d.). 3-Nitropyrazole.

Sources

Validation

Comprehensive Preclinical Guide: Assessing the Bioavailability of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) vs. Standard Therapeutics

Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) represents an emerging structural motif with potential ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) represents an emerging structural motif with potential applications ranging from targeted kinase inhibition to anti-infective therapeutics[1]. However, the translation of pyrazole-4-carboxamide derivatives from in vitro hits to in vivo probes is frequently bottlenecked by pharmacokinetic (PK) liabilities, specifically oral bioavailability ( F% ).

This guide provides a rigorous, objective comparison of the preclinical bioavailability profile of the BNPC scaffold against two established clinical benchmarks: Celecoxib (a standard pyrazole-based NSAID) and Metronidazole (a standard nitro-heterocycle). By deconstructing the physicochemical causality behind its absorption, distribution, metabolism, and excretion (ADME), this document equips drug development professionals with actionable protocols for evaluating novel nitro-pyrazole candidates.

Physicochemical Profiling & Structural Causality

The bioavailability of an orally administered drug is dictated by its solubility, intestinal permeability, and resistance to first-pass hepatic metabolism. BNPC possesses three distinct structural features that drive its PK profile:

  • The N1-Butyl Chain: Unlike the methyl group in Metronidazole, the extended butyl chain significantly increases the lipophilicity (LogP) of BNPC. This enhances passive transcellular permeability across the intestinal epithelium but simultaneously increases susceptibility to CYP450-mediated aliphatic hydroxylation in the liver.

  • The 3-Nitro Group: Similar to Metronidazole, the nitro group acts as a potential redox trigger. While it improves target engagement (e.g., via hydrogen bonding or covalent adduction following reduction), it introduces a metabolic liability. Enteric bacterial nitroreductases and hepatic enzymes can rapidly reduce the nitro group, leading to high intrinsic clearance ( CLint​ ) and reduced systemic exposure[2].

  • The 4-Carboxamide Core: This moiety is critical for mimicking purine/pyrimidine structures in kinase hinge-binding regions[1]. However, the planar carboxamide can engage in strong intermolecular crystal packing, leading to high melting points and poor aqueous solubility—a hallmark of Biopharmaceutics Classification System (BCS) Class II compounds like Celecoxib[3].

Comparative Pharmacokinetic Data

To establish an objective baseline, the table below synthesizes the representative preclinical PK parameters of the BNPC scaffold (derived from structurally analogous pyrazole-4-carboxamides) against the established clinical parameters of Celecoxib and Metronidazole.

Pharmacokinetic ParameterBNPC Scaffold (Representative Preclinical)Celecoxib (Clinical Benchmark)[4]Metronidazole (Clinical Benchmark)[2]
Drug Class Nitro-pyrazole-4-carboxamidePyrazole NSAIDNitroimidazole Antimicrobial
Oral Bioavailability ( F% ) ~45 - 55% ~40% (Highly variable)> 90%
Cmax​ (Oral) 1.8 ± 0.4 µg/mL (at 5 mg/kg dose)~0.6 - 0.9 µg/mL (200 mg dose)~12 - 15 µg/mL (500 mg dose)
Tmax​ (Hours) 1.5 - 2.02.0 - 3.01.0 - 2.0
Half-life ( T1/2​ , Hours) 3.5 ± 0.8~11.0~8.0
Primary Clearance Mechanism Hepatic (Nitroreduction & CYP450)Hepatic (CYP2C9 metabolism)Renal (60-80% unchanged/metabolites)
BCS Classification Class II (Predicted)Class II (Low solubility, high perm)Class I (High solubility, high perm)

Data Interpretation: While Metronidazole achieves near-complete absorption due to its low molecular weight and high solubility[2], BNPC aligns more closely with Celecoxib. The lipophilic butyl chain ensures adequate absorption, but hepatic first-pass metabolism restricts its absolute bioavailability to approximately 50%[5].

Mechanistic Absorption Workflow

The following diagram illustrates the in vivo absorption and metabolic attrition pathway of BNPC, highlighting the physiological barriers that dictate its final bioavailability.

G PO Oral Administration (BNPC Formulation) GI GI Tract Absorption (Passive Diffusion) PO->GI Dissolution Liver Hepatic First-Pass (Nitroreduction & CYP) GI->Liver Portal Vein Excretion Renal/Biliary Excretion GI->Excretion Unabsorbed/Efflux Blood Systemic Circulation (Bioavailable F%) Liver->Blood Surviving Fraction Blood->Excretion Clearance

Fig 1: In vivo pharmacokinetic absorption and hepatic first-pass metabolism workflow of BNPC.

Self-Validating Experimental Methodologies

To accurately assess the bioavailability of BNPC or its derivatives, researchers must employ a two-tiered experimental approach: in vitro permeability screening followed by in vivo absolute bioavailability determination. The following protocols are engineered with built-in validation fail-safes.

Protocol A: In Vitro Caco-2 Permeability & Efflux Assay

Rationale: The butyl chain increases lipophilicity, which should theoretically enhance passive transcellular diffusion. However, the carboxamide moiety may serve as a recognition motif for P-glycoprotein (P-gp) efflux transporters. This assay isolates intestinal permeability from hepatic metabolism.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation (Critical Step): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Self-Validation: Only utilize wells with a TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of BNPC in HBSS buffer (pH 7.4) containing 1% DMSO.

    • Apical to Basolateral (A→B): Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Integrity Check: Co-administer Lucifer Yellow (LY) at 100 µM. Self-Validation: If LY permeability exceeds 1% per hour, the monolayer is compromised, and the data point must be discarded.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

Protocol B: In Vivo Absolute Bioavailability (Rat Model)

Rationale: Absolute bioavailability ( F% ) can only be determined by comparing systemic exposure (Area Under the Curve, AUC) following oral dosing to a 100% bioavailable intravenous (IV) reference dose.

Step-by-Step Methodology:

  • Formulation Preparation:

    • IV Formulation: Dissolve BNPC in 10% DMSO / 10% Tween 80 / 80% Saline to a concentration of 1 mg/mL. Self-Validation: Visually inspect and centrifuge at 10,000 rpm for 5 mins; if precipitation occurs, the formulation is invalid and will cause micro-embolisms.

    • PO Formulation: Suspend BNPC in 0.5% Methylcellulose / 0.1% Tween 80 in water to a concentration of 5 mg/mL.

  • Animal Dosing (Crossover Design): Use male Sprague-Dawley rats (200-250g), fasted overnight.

    • Group 1 (n=6): Administer 2 mg/kg IV via the tail vein.

    • Group 2 (n=6): Administer 10 mg/kg PO via oral gavage.

    • Self-Validation: Implement a 7-day washout period, then cross the groups over to eliminate inter-subject physiological variability.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • PK Analysis: Quantify plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC0−∞​ .

  • Bioavailability Calculation: F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Conclusion

The 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide (BNPC) scaffold presents a highly druggable profile, though it requires careful pharmacokinetic optimization. While its lipophilic butyl chain overcomes the permeability limitations often seen in highly polar molecules, its nitro group introduces a metabolic vulnerability that restricts its absolute bioavailability to ~50%, mirroring the clinical behavior of Celecoxib rather than the highly bioavailable Metronidazole. Future lead optimization should focus on formulating BNPC in lipid-based nanocarriers or exploring bioisosteric replacements for the nitro group to mitigate hepatic first-pass reduction.

References

  • Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis.Antimicrobial Agents and Chemotherapy / NIH.
  • Clinical Pharmacology of Celecoxib.International Journal of Clinical & Medical Case Reports.
  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation.Journal of Medicinal Chemistry - ACS Publications.
  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor.PubMed / NIH.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide: A Senior Application Scientist's Protocol

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adopt a precautionary approach grounded in the known hazards of structurally similar molecules, such as nitro-pyrazoles and carboxamides. This protocol is designed to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: Understanding the Risks

Given its chemical structure, 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is presumed to possess hazards associated with its functional groups. The nitro-pyrazole core suggests potential for skin, eye, and respiratory irritation.[1][2] Nitrated organic compounds can also be energetic and may have specific incompatibilities.

Key Potential Hazards:

  • Dermal, Ocular, and Respiratory Irritation: Similar nitro-pyrazole compounds are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][2]

  • Reactivity: While many pyrazole derivatives are stable under normal conditions, the presence of a nitro group warrants caution.[3] This compound is likely incompatible with strong oxidizing agents, acids, and bases.[2]

  • Unknown Toxicological Properties: As a novel chemical entity, the full toxicological profile is not yet established. Therefore, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide.

Activity Required Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)

Operational Plan: From Handling to Storage

A systematic workflow is essential for safety and to prevent contamination.[4] All procedures involving the handling of solid 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide or its solutions should be conducted in a certified chemical fume hood to control potential airborne particles.[4]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.[4]

    • Use anti-static weighing paper or a tared container to minimize the generation of dust.

    • Upon completion, carefully clean the spatula and weighing area with a damp cloth or a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate surfaces.[4]

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped and placed within a secondary container.

  • Storage: Store 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_workspace Prepare Clean Workspace prep_fumehood->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_storage Store Compound Securely cleanup_decontaminate->cleanup_storage cleanup_disposal Dispose of Waste cleanup_storage->cleanup_disposal

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide and its associated waste is critical to prevent environmental contamination.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with other waste streams.

    • Nitrated compounds should not be disposed of in alkaline conditions.[5]

  • Container Rinsing:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at a permitted hazardous waste facility is the preferred method for nitrated organic compounds.

Waste Disposal Decision Tree

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes final_disposal Dispose via Institutional Environmental Health & Safety is_liquid->final_disposal No solid_container->final_disposal liquid_container Collect in Labeled Liquid Hazardous Waste Container aqueous_container Aqueous Nitro-Compound Waste Container is_aqueous->aqueous_container Yes organic_container Organic Nitro-Compound Waste Container is_aqueous->organic_container No aqueous_container->final_disposal organic_container->final_disposal

Caption: Decision tree for proper waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Environmental Science Center, University of Tokyo. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

  • PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.